Vatalanib Succinate

Catalog No.
S005124
CAS No.
212142-18-2
M.F
C24H21ClN4O4
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib Succinate

CAS Number

212142-18-2

Product Name

Vatalanib Succinate

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

The exact mass of the compound Vatalanib succinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of succinate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vatalanib succinate PTK787 ZK222584 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Targets

Vatalanib acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases [1]. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC50) values, which demonstrate its potency and selectivity [2] [3] [4].

Target Kinase Primary Function IC50 Value (nM)
VEGFR-2 (KDR) Key mediator of VEGF-induced angiogenesis 37 nM
VEGFR-1 (Flt-1) VEGF receptor 77 nM
VEGFR-3 (Flt-4) Lymphangiogenesis 660-730 nM
PDGFR-β Pericyte recruitment, stromal growth 580 nM
c-Kit Tumor cell proliferation (e.g., in GISTs) 730 nM
c-Fms (CSF-1R) Regulation of macrophages 1400 nM

Vatalanib's inhibition profile is highly selective. Screening against a panel of about 100 kinases showed significant inhibition only for the VEGF receptors, PDGFR, c-Kit, and c-Fms [1]. The compound has no direct cytotoxic or antiproliferative effects on cells that do not express these target receptors [1].

The following diagram illustrates the core mechanism by which vatalanib exerts its antitumor effects, simultaneously targeting tumor cells and the tumor vasculature.

G cluster_tumor Tumor Cell Effects cluster_vasculature Anti-Angiogenic Effects Vatalanib Vatalanib Kit c-Kit Inhibition Vatalanib->Kit PDGFR_tumor PDGFR Inhibition Vatalanib->PDGFR_tumor VEGFR VEGFR Inhibition Vatalanib->VEGFR PDGFR_vas PDGFRβ Inhibition Vatalanib->PDGFR_vas Effect1 Inhibits tumor cell proliferation & survival Kit->Effect1 PDGFR_tumor->Effect1 Tumor Growth Inhibition Tumor Growth Inhibition Effect1->Tumor Growth Inhibition Effect2 Inhibits endothelial cell proliferation, migration & survival VEGFR->Effect2 PDGFR_vas->Effect2 Effect3 Reduces tumor vascularization Effect2->Effect3 Effect3->Tumor Growth Inhibition

Key Preclinical and Clinical Findings

Preclinical Efficacy

In vitro, vatalanib inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 30 nM [1]. It also blocked VEGF-induced HUVEC migration and survival without cytotoxic effects on non-target cells [3].

In vivo, oral administration of vatalanib (25-100 mg/kg once daily) induced dose-dependent inhibition of angiogenesis and growth of various human carcinomas in mouse models, including melanoma, colon, and prostate cancers [5] [3]. It also inhibited the development of lymph node metastases in a murine B16/BL6 melanoma model [5].

Clinical Development

Vatalanib progressed to Phase III trials for metastatic colorectal cancer [1] and has been investigated in multiple other cancers. Key clinical findings are summarized below.

Clinical Trial Phase Condition Studied Key Findings Reference
Phase II Advanced Pancreatic Cancer (2nd-line) 6-month survival: 29%; Well-tolerated, favorable vs. historic controls [6]
Phase II Myelodysplastic Syndromes (MDS) Hematological improvement in 5% (15% in patients on drug ≥3 mos); limited by side effects [7]
Phase I/II Solid Tumors (inc. Colorectal Cancer) Promising preliminary response & time to progression; positive safety profile [1]

Vatalanib's clinical applicability has been challenged by side effects. In the MDS trial, frequent non-hematological adverse events included fatigue, nausea, dizziness, and ataxia [7].

Technical and Experimental Data

In Vitro Kinase Assay Protocol

The inhibitory activity of vatalanib was characterized using an in vitro VEGF receptor tyrosine kinase assay [3]:

  • Procedure: Kinase assays performed in 96-well filter plates. Recombinant GST-fused kinase domains were diluted in reaction buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 0.25 mg/mL polyethylene glycol 20000, 1 mM DTT). The kinase was incubated with poly-(Glu:Tyr 4:1) peptide as substrate and γ-[³³P]ATP as phosphate donor in presence/absence of inhibitor. Reaction stopped with 250 mM EDTA after 10 minutes at ambient temperature.
  • Measurement: Half the reaction volume was transferred to a PVDF membrane, washed with 0.5% H₃PO₄, soaked in ethanol, dried, and scintillation counting was performed after adding Microscint cocktail.
  • IC₅₀ Calculation: IC₅₀ values were calculated by linear regression analysis of the percentage inhibition [3].
In Vitro Cell Proliferation Assay (HUVEC)
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) [3].
  • Procedure: Subconfluent HUVECs seeded in 96-well gelatin-coated plates. After 24 hours, growth medium replaced with basal medium containing 1.5% FCS and VEGF (50 ng/mL), with or without vatalanib. After 24 hours incubation, BrdUrd labeling solution added, and cells incubated another 24 hours before fixation.
  • Detection: Bound peroxidase-labeled anti-BrdUrd antibody detected using TMB substrate, quantified spectrophotometrically at 450 nm [3].
In Vivo Dosing and Administration
  • Animal Models: Nude mice with subcutaneous xenografts (e.g., A431 carcinoma, Ls174T colon carcinoma) [3].
  • Formulation: Administered orally, once daily [3].
  • Dosage: Typically 25-100 mg/kg, demonstrating dose-dependent inhibition of tumor growth and vascularization [3].

Future Directions and Challenges

Vatalanib demonstrated proof-of-concept that oral VEGFR inhibition is feasible, but its clinical development appears limited. Research continues on optimizing tyrosine kinase inhibitors with improved efficacy and tolerability profiles [8].

References

Mechanism of Action: Molecular Targets and Biological Effects

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib succinate functions as a potent tyrosine kinase inhibitor. It specifically blocks the activity of all known vascular endothelial growth factor receptors (VEGFRs), which are critical enzymes in the process of angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis [1] [2] [3].

The table below summarizes its key molecular targets and the biological consequences of this inhibition:

Target Protein IC50 Value (nM) [4] Role in Signaling Biological Consequence of Inhibition
VEGFR-2 (KDR) 37 Primary mediator of VEGF-induced angiogenesis Potently inhibits new blood vessel formation directed by the tumor [5] [4].
VEGFR-1 (Flt-1) 77 Binds VEGF; role in monocyte migration & metastasis Contributes to anti-angiogenic and anti-metastatic effects [5] [4].
VEGFR-3 (Flt-4) 730 Regulates lymphangiogenesis May inhibit the formation of new lymphatic vessels (lymphangiogenesis) [4].
PDGFR-β 580 Involved in pericyte recruitment and stromal support Disrupts the structural support network of blood vessels [6] [4].
c-Kit 730 Stem cell factor receptor; implicated in some tumors May provide a direct anti-tumor effect in certain malignancies [7] [4].
c-Fms 1400 Receptor for CSF-1; regulates macrophage function May affect the tumor microenvironment by influencing tumor-associated macrophages [6] [4].
Aromatase 50 [5] Enzyme for estrogen synthesis May provide an additional anti-tumor mechanism in hormone-dependent cancers [5].

The relationship between target inhibition and the resulting anti-tumor effects can be visualized through the following signaling pathway:

G VEGF VEGF VEGFR VEGFR (1,2,3) VEGF->VEGFR Binding Proliferation Proliferation VEGFR->Proliferation Phosphorylation Survival Survival VEGFR->Survival Migration Migration VEGFR->Migration Angiogenesis Angiogenesis TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Vatalanib Vatalanib Vatalanib->VEGFR Inhibits

Vatalanib inhibits VEGF-driven signaling pathways in endothelial cells, suppressing angiogenesis and tumor growth.

By inhibiting these receptor tyrosine kinases, vatalanib disrupts critical intracellular signaling pathways in endothelial cells, leading to:

  • Reduced endothelial cell proliferation, migration, and survival [5]
  • Inhibition of new blood vessel formation in tumors, thereby starving them of oxygen and nutrients [1] [5]
  • Decreased tumor vascularization and metastasis in mouse models [5] [4]

Experimental Evidence and Research Applications

In Vitro and Preclinical Models

In laboratory studies, vatalanib demonstrated potent activity by inhibiting the proliferation, migration, and survival of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF [5]. In mouse models, oral administration of vatalanib led to significant inhibition of tumor growth, vascularization, and metastasis in cancers expressing VEGFR [5] [4].

Clinical Trial Dosing and Outcomes

Clinical trials have established dosing regimens and evaluated efficacy in various cancers. The following table summarizes key findings from two phase II clinical trials:

Condition Dosing Regimen Key Efficacy Findings Common Grade 3/4 Adverse Events
Advanced Pancreatic Cancer (2nd-line) Oral "ramp-up": 250 mg bid (Week 1), 500 mg bid (Week 2), 750 mg bid (Week 3+) [6] 6-month survival: 29% (vs. historic controls); 2 partial responses; 28% stable disease [6] Hypertension (20%), Fatigue (17%), Abdominal pain (17%) [6]
Myelodysplastic Syndromes (MDS) 750 mg to 1250 mg orally once daily, using intra-patient dose escalation over 28-day cycles [8] Hematological improvement in 5% of evaluable patients (15% in patients on drug ≥3 months) [8] Fatigue, Nausea/Vomiting, Dizziness, Anorexia, Ataxia, Diarrhea, Pain [8]

Research and Development Context

Vatalanib (PTK787/ZK 222584) is an investigational small molecule that has not received official approval for clinical use [1]. It has been investigated for the treatment of various solid tumors, including metastatic colorectal cancer and non-small cell lung cancer (NSCLC), typically in combination with chemotherapy [1]. Research has also explored its potential in other conditions like myelodysplastic syndromes (MDS) [8] and wet Age-related Macular Degeneration (AMD) [2] due to its anti-angiogenic properties.

References

Vatalanib succinate VEGF receptor tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Vatalanib is classified as a type III tyrosine kinase inhibitor, also known as a covalent inhibitor, which functions by irreversibly binding to cysteines at specific sites on the kinases [1]. It primarily blocks angiogenesis by inhibiting the VEGF/VEGFR signaling axis.

The diagram below illustrates the VEGF/VEGFR signaling pathway and how Vatalanib induces its anti-angiogenic effects.

G VEGF VEGF Ligand VEGFR VEGFR Dimer VEGF->VEGFR Binding Downstream Downstream Pathways (RAF/MEK/ERK, PI3K/AKT/mTOR) VEGFR->Downstream Activation Effects Cellular Effects (Proliferation, Migration, Survival) Downstream->Effects Angiogenesis Angiogenesis Effects->Angiogenesis Inhibitor Vatalanib Block Inhibition of Receptor Phosphorylation Inhibitor->Block Covalent Binding Block->VEGFR Blocks

This inhibition leads to reduced proliferation, migration, and survival of endothelial cells, ultimately suppressing the vascularization and growth of tumors [2] [3].

Quantitative Biological Data

The potency of Vatalanib against its primary and secondary targets is quantified by its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

Target IC50 (nM) Note
VEGFR-2 (KDR) 37 Primary receptor for angiogenesis [4]
VEGFR-1 (Flt-1) 77 [2] [4]
VEGFR-3 (Flt-4) 730 Primary receptor for lymphangiogenesis [4]
c-Kit 730 [4]
PDGFR-β 580 [4]
c-Fms 1400 [4]

Key Experimental Models and Protocols

Research on Vatalanib has utilized both in vitro and in vivo models to establish its efficacy.

  • *In Vitro* Models: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. Experiments typically assess the compound's ability to inhibit VEGF-induced proliferation, migration, and tube formation of these cells [5].
  • *In Vivo* Models: The corneal micropocket assay is a classic model for studying angiogenesis. A pellet containing a pro-angiogenic factor like VEGF is implanted into the corneal stroma of a rodent to induce blood vessel growth from the limbus. The effect of Vatalanib, administered orally, can be quantified by measuring the reduction in vessel area and density towards the pellet [5].

Clinical Trial Insights and Dosing

Clinical trials have explored Vatalanib in various cancers, providing insight into its dosing and real-world efficacy and safety.

Parameter Details from Clinical Studies
Evaluated Indications Myelodysplastic Syndromes (MDS) [6], Advanced Pancreatic Cancer [7], Metastatic Colorectal Cancer [8]
Common Dosing Schedules Once daily (1250 mg) [6] or twice daily with a "ramp-up" schedule (250 mg → 500 mg → 750 mg bid) [7]
Reported Efficacy MDS: Hematological improvement in 5% of all patients, 15% in patients on drug ≥3 months [6]. Pancreatic Cancer: 29% 6-month survival rate as 2nd-line therapy [7].
Common Adverse Events (Grade ≥2) Fatigue, nausea, vomiting, dizziness, anorexia, ataxia, diarrhea, pain, hypertension [6] [7]
Notable Serious Risks Two deaths possibly drug-related (intracerebral hemorrhage, sudden death) [6]

Key Considerations for Researchers

  • Clinical Applicability: While Vatalanib demonstrated biological activity, its clinical applicability has been limited by a combination of modest efficacy in some settings and a challenging side effect profile [6]. Its development for major oncology indications appears to be discontinued [8].
  • Research Utility: Vatalanib remains a valuable tool compound in preclinical research for studying the effects of VEGFR and multi-kinase inhibition in various biological contexts, including cancer and other neovascularization-dependent diseases [5].

References

Vatalanib succinate PDGFR c-Kit c-Fms inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile of Vatalanib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Vatalanib against PDGFR-β, c-Kit, c-Fms, and key vascular endothelial growth factor receptors (VEGFRs), which are its primary targets. [1] [2]

Target Alternative Name(s) Reported IC₅₀ (nM)
VEGFR-2 (KDR) KDR, Flk-1 37 nM
VEGFR-1 (Flt-1) Flt-1 77 nM
c-Kit Stem Cell Factor Receptor 660 nM
PDGFR-β Platelet-Derived Growth Factor Receptor Beta 580 nM
c-Fms CSF-1R, M-CSFR 730 nM (from [1]), 1400 nM (from [1])
VEGFR-3 (Flt-4) Flt-4 730 nM

Vatalanib exhibits its highest potency against the VEGFR family. Its activity against PDGFR-β, c-Kit, and c-Fms contributes to its overall multi-targeted mechanism of action, potentially impacting tumor angiogenesis and the tumor microenvironment. [1] [3] [4]

Biological Context and Signaling Pathways

Vatalanib's primary targets are Class III Receptor Tyrosine Kinases (RTKs), which share structural similarities and play critical roles in cell growth, survival, and angiogenesis. [5] [6]

g Vatalanib Vatalanib VEGFR VEGFR Vatalanib->VEGFR PDGFR PDGFR Vatalanib->PDGFR cKit cKit Vatalanib->cKit cFms cFms Vatalanib->cFms PI3K_AKT PI3K_AKT VEGFR->PI3K_AKT RAS_MAPK RAS_MAPK VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit->PI3K_AKT JAK_STAT JAK_STAT cKit->JAK_STAT cFms->PI3K_AKT cFms->RAS_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Vatalanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways. [5] [4] [6]

Key Experimental Evidence and Protocols

Evidence for Vatalanib's activity comes from various experimental models, including kinase assays and cellular functional studies.

In Vitro Kinase Assay

This method directly measures the compound's ability to inhibit the phosphorylation activity of the purified target kinases. [1]

  • Objective: To determine the potency (IC₅₀) of Vatalanib against specific tyrosine kinases like PDGFR-β, c-Kit, and c-Fms.
  • Key Reference: This is the standard method used to generate the primary inhibition profile data, as reported by commercial suppliers like MedChemExpress. [1]
Functional Cellular Assay in Leiomyosarcoma

A study investigated the effects of Vatalanib (PTK787) on leiomyosarcoma cell lines (SK-LMS-1 and SK-UT-1), which express VEGFR-1, VEGFR-3, and PDGFR-β. [4]

  • Cell Lines & Culture: Human leiomyosarcoma cell lines SK-LMS-1 and SK-UT-1 were cultured in DMEM with 10% FCS. [4]
  • Treatment: Cells were treated with Vatalanib. In some experiments, cells were stimulated with the ligand PDGF-BB (50 ng/mL) to activate PDGFR-β signaling pathways. [4]
  • Western Blot Analysis:
    • Cells were lysed, and proteins were separated by gel electrophoresis and transferred to a membrane.
    • Membrane was probed with antibodies against phospho-AKT (Ser473) and phospho-p44/42 MAPK (Erk1/2), key downstream effectors in the PI3K/AKT and RAS/MAPK pathways, respectively.
    • Result: Vatalanib application led to a partial inhibition of PDGF-BB-activated AKT and ERK1/2 signaling pathways, demonstrating functional target engagement in a cellular context. [4]
  • Cell Viability & Death Assay:
    • Result: While Vatalanib did not significantly affect metabolic activity (cell growth), VEGF-A-treated cells showed increased cell death upon Vatalanib treatment. This suggests context-dependent pro-apoptotic effects. [4]

Research Applications and Considerations

Vatalanib is classified as an investigational small molecule and is for research use only. [3] Its primary research applications are in studying angiogenesis and evaluating multi-targeted kinase inhibition in cancer models.

  • Anti-Angiogenic Research: As a potent VEGFR inhibitor, it is used to block tumor vascularization in preclinical models. [1] [2] [7]
  • Multi-Target Inhibition: Useful for studying the simultaneous inhibition of VEGFR, PDGFR, c-Kit, and c-Fms signaling in diseases with complex oncogenic drivers. [4] [7]
  • Clinical Trial History: Vatalanib has been evaluated in several clinical trials for solid tumors, including a phase II trial as a second-line therapy in advanced pancreatic cancer, where it was well-tolerated and showed a favorable 6-month survival rate. [3] [7]

References

Vatalanib angiogenesis inhibition pathway explanation

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Vatalanib exerts its effects by competitively inhibiting the intracellular tyrosine kinase domains of VEGFRs, which are critical for pro-angiogenic signaling.

  • Inhibition of VEGFR Signaling: The binding of VEGF to its receptor (particularly VEGFR-2) normally triggers receptor dimerization and autophosphorylation of tyrosine residues on the intracellular kinase domain. This initiates a downstream signaling cascade promoting endothelial cell survival, proliferation, migration, and vascular permeability. Vatalanib binds to the ATP-binding site of the tyrosine kinase domain, preventing phosphorylation and subsequent signal transduction [1] [2] [3].
  • Primary Target - VEGFR-2: Vatalanib's most potent effect is on VEGFR-2 (KDR), the primary mediator of VEGF-driven angiogenic signaling in endothelial cells [2] [3]. Inhibition of this receptor is considered central to its anti-angiogenic effect.
  • Multi-Target Inhibition: By also inhibiting PDGFR-β and c-Kit, vatalanib may target other pathways involved in tumor vessel maturation and growth, potentially providing a broader anti-tumor effect [1] [3] [4].

The following diagram illustrates the core VEGF signaling pathway and the point of inhibition by vatalanib:

G VEGF VEGF Ligand VEGFR VEGFR (Dimer) VEGF->VEGFR Binds ATP ATP Binding VEGFR->ATP Requires Signaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) ATP->Signaling Activates Effects Cellular Effects: • Proliferation • Survival • Migration • Vascular Permeability Signaling->Effects Vatalanib Vatalanib Vatalanib->ATP Inhibits

Experimental Evidence & Research Models

Early-phase clinical trials provide key evidence for vatalanib's activity, using standardized protocols to assess efficacy and biological effects.

Phase Ib Combination Therapy Study

A phase Ib study investigated vatalanib combined with the mTOR inhibitor everolimus in patients with advanced solid tumors, including a renal cell carcinoma (RCC) expansion cohort [5].

  • Primary Objective: Determine the Maximum Tolerated Dose (MTD) and safety profile of the combination [5].
  • Dosing Protocol: Vatalanib was administered orally once daily at doses up to 1000 mg, combined with everolimus 5 mg daily. The MTD was defined as vatalanib 1000 mg daily and everolimus 5 mg daily [5].
  • Efficacy Endpoints: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Key outcomes included Progression-Free Survival (PFS) and Overall Survival (OS) [5].
  • Key Findings: In the RCC cohort, median PFS was 5.8 months and median OS was 16.5 months. A partial response was observed in 29.2% of evaluable patients, with an additional 15 patients achieving stable disease, demonstrating the regimen's clinical activity [5].

Phase II Study in GIST

A phase II trial evaluated vatalanib as a single agent in patients with metastatic Gastrointestinal Stromal Tumour (GIST) resistant to imatinib [6].

  • Patient Population: 45 patients with GIST progressing on imatinib (42.2% had also failed sunitinib) [6].
  • Dosing Protocol: Vatalanib was administered at 1250 mg total daily dose. The protocol was amended during the trial from a once-daily to a twice-daily schedule to account for the drug's short half-life [6].
  • Assessment Method: Tumor response was assessed primarily per RECIST 1.0 [6].
  • Key Findings: The study reported a clinical benefit rate of 40.0%, including two confirmed partial responses and 16 patients with stable disease. The median time to progression was longer in patients who had only received prior imatinib (5.8 months) compared to those who had also received sunitinib (3.2 months) [6].

Key Quantitative Data

The tables below summarize critical pharmacological and efficacy data from clinical studies.

Table 1: Pharmacokinetic and ADME Properties of Vatalanib

Property Value / Description
Bioavailability High (oral administration) [4]
Time to Peak (Tmax) 1.0 - 2.5 hours [6]
Elimination Half-life 4 - 6 hours [5] [1] [6]
Metabolism Extensive hepatic metabolism, mainly via CYP3A4 [4]
Route of Elimination Fecal and renal [4]
Protein Binding Not Available
Volume of Distribution Not Available

Table 2: Summary of Clinical Efficacy from Select Trials

Trial / Indication Key Efficacy Outcomes

| Phase Ib with Everolimus (RCC cohort) [5] | - Median PFS: 5.8 months

  • Median OS: 16.5 months
  • Objective Response Rate (ORR): 29.2% (Partial Response) | | Phase II (GIST post-Imatinib) [6] | - Clinical Benefit Rate: 40.0%
  • Partial Response: 4.4%
  • Stable Disease: 35.6%
  • Median TTP (Imatinib-only pretreated): 5.8 months |

Research and Development Context

  • Clinical Development Status: Vatalanib remains an investigational drug and has not received approval from the US FDA or other major agencies [1] [4]. While Phase III trials (CONFIRM-1 and CONFIRM-2) in metastatic colorectal cancer did not meet their primary overall survival endpoints, they suggested potential benefit in patient subgroups, such as those with high lactate dehydrogenase (LDH) levels [7] [4] [8].
  • Ongoing Research: Current research explores modifying the vatalanib structure to develop new analogs with improved properties, such as better solubility, lower central nervous system penetration to reduce side effects, and maintained or enhanced VEGFR-2 inhibitory activity [2].

References

Vatalanib succinate in vitro angiogenesis assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Succinate: Quantitative Profile

The table below summarizes key biochemical and cellular activity data for this compound, which is crucial for designing your experiments.

Parameter Value / Measurement Details (Target/Cell Line/Model)
IC₅₀ (VEGFR-1) 77 nM Vascular Endothelial Growth Factor Receptor 1 [1]
IC₅₀ (VEGFR-2) 37 nM Vascular Endothelial Growth Factor Receptor 2 (Primary Target) [1]
IC₅₀ (Aromatase) 50 nM Enzyme for estrogen biosynthesis [1]
In Vitro Anti-proliferative Effect No direct effect on cancer cell proliferation Observed in gastric cancer cell lines [2]
In Vitro Anti-angiogenic Effect Abolished tube formation Human Umbilical Vein Endothelial Cells (HUVECs) in tube formation assay [2]
In Vivo Anti-tumor Efficacy Superior reduction in tumor size with combination therapy Gastric cancer xenograft mouse model (Vatalanib + Everolimus) [2]

Mechanism of Action and Signaling Pathway

This compound is an oral tyrosine kinase inhibitor that primarily acts as an anti-angiogenic agent by targeting key receptors on endothelial cells [3] [1]. The following diagram illustrates its core mechanism of action in the context of angiogenesis.

G VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR Signaling Downstream Pro-angiogenic Signaling VEGFR->Signaling Outcomes Endothelial Cell Processes • Proliferation • Migration • Survival • Tube Formation Signaling->Outcomes Vatalanib Vatalanib Vatalanib->VEGFR  Inhibits

The primary mechanism of Vatalanib is the inhibition of VEGF receptor tyrosine kinases, which are crucial for initiating pro-angiogenic signaling in endothelial cells [3] [1]. It potently targets VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4) [4]. By binding to these receptors, Vatalanib prevents VEGF-mediated signaling, leading to the suppression of critical endothelial cell processes like proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels (angiogenesis) [1]. Vatalanib also inhibits other related tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, which may contribute to its overall anti-tumor activity [5] [3] [4].

General Experimental Approach for Angiogenesis Assays

While detailed step-by-step protocols are not fully elaborated in the available literature, the established methodology for investigating Vatalanib's effects in vitro can be reconstructed. The workflow below outlines the key stages of a tube formation assay, a standard method for assessing angiogenesis.

G A 1. Plate HUVECs B 2. Apply Treatments A->B C 3. Allow Tube Formation B->C D 4. Quantify Results C->D Treatment • Vatalanib (Test) • VEGF (Positive Control) • Vehicle (Negative Control) Treatment->B Quantify Metrics: • Tube Length • Branching Points • Mesh Area Quantify->D

The core experiment involves using Human Umbilical Vein Endothelial Cells (HUVECs) in a tube formation assay on a basement membrane matrix (like Matrigel) [2]. Key considerations based on the literature include:

  • Cell Model: The protocol is based on experiments using HUVECs [2].
  • Treatment: Vatalanib is applied to the cells, and its effect is compared to controls. The literature shows that Vatalanib alone can completely abolish endothelial cell tube formation, whereas inhibition by other agents like Everolimus may be incomplete [2].
  • Lack of Direct Anti-proliferative Effect: Note that in vitro, Vatalanib does not appear to directly inhibit the proliferation of cancer cell lines (e.g., gastric cancer cells). Its primary in vitro effect is on endothelial cells, highlighting its anti-angiogenic rather than direct cytotoxic mechanism [2].

Considerations for Protocol Development

To build a complete protocol, you will need to supplement the information above with standard laboratory methods. Here are some key points and gaps to address:

  • Dosing Guidance: The provided in vitro data does not specify working concentrations. A phase II clinical trial in pancreatic cancer patients used an oral "ramp-up" dosing schedule to a final dose of 750 mg twice daily [5]. For in vitro work, you should conduct a dose-response study, likely starting with concentrations around and above the IC50 values for VEGFR-2 (37 nM).
  • Solution Preparation: this compound is soluble in DMSO to at least 100 mM [1]. Prepare a stock solution and then dilute it in cell culture medium for treatments, ensuring the final concentration of DMSO is non-cytotoxic (typically ≤0.1%).
  • Combination Studies: Research suggests that the anti-tumor effect of Vatalanib can be significantly potentiated in vivo when combined with an mTOR inhibitor (e.g., Everolimus) [2]. This could be a promising avenue for advanced in vitro investigation.

References

Comprehensive Application Notes and Protocols: Investigating Vatalanib-Mediated Inhibition of HUVEC Proliferation and Migration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Vatalanib (PTK787/ZK222584) is an orally active, multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), with particularly strong affinity for VEGFR-2 (KDR), the primary mediator of angiogenesis in endothelial cells. Vatalanib exhibits potent inhibitory activity against all known VEGFRs (VEGFR-1, -2, and -3) with in vitro kinase assay IC₅₀ values of approximately 77 nM, 37 nM, and 640 nM, respectively. Additionally, it inhibits platelet-derived growth factor receptor (PDGFR) and c-Kit at sub-micromolar concentrations, but shows no activity against several other kinases including c-Met, EGFR, c-Src, and v-Abl up to 10 μM [1]. Vatalanib is classified as a type III kinase inhibitor that can form covalent interactions with cysteine residues in the ATP-binding pocket, distinguishing it from type I and II inhibitors [2] [3]. In human umbilical vein endothelial cells (HUVECs), vatalanib inhibits VEGF-induced autophosphorylation with an IC₅₀ of 17 nM and effectively blocks VEGF-stimulated proliferation [1], making it a valuable research tool for studying angiogenic signaling pathways.

Summary of Experimental Findings

Quantitative Data on Vatalanib Efficacy

Table 1: Vatalanib Inhibitory Effects on HUVEC Proliferation and Migration

Assay Type Vatalanib Concentration Effect Significance Reference
VEGFR-2 Phosphorylation 17 nM IC₅₀ for VEGF-induced autophosphorylation Primary mechanism [1]
Cell Proliferation 0.5-50 μM Dose-dependent inhibition Typical working concentration [1]
Cell Migration 1-100 μM Significant delay in migration Dose-dependent effect [4]
VEGF/ERK Signaling 0.5-50 μM Inhibition of VEGF-induced ERK phosphorylation Blocks downstream signaling [1]

Table 2: Comparative Efficacy in Angiogenesis Assays

Treatment Concentration Tubulogenesis Inhibition Cell Viability Reference
Vatalanib + HKE2 50 μM Complete blockade of HKE2-induced tubulogenesis Minimal toxicity [5]
Vatalanib alone 50 μM Significant reduction in network formation >80% viability [5]
VEGF165 control 50 ng/mL Enhanced tubulogenesis Normal growth [5]

Experimental Protocols

Cell Proliferation Assay Protocol

3.1.1 Background and Principle The anti-proliferative effect of vatalanib on HUVECs can be quantified using standardized colorimetric and cell counting methods. Vatalanib has been shown to significantly suppress proliferation of endothelial cells in a dose-dependent manner, with effects observed at concentrations ranging from 0.5-50 μM [1]. This protocol outlines the methodology for evaluating vatalanib's antiproliferative effects using multiple complementary approaches.

3.1.2 Materials

  • HUVECs (passage 3-8)
  • Vatalanib (prepare 10 mM stock solution in DMSO, store at -20°C protected from light)
  • Complete endothelial cell growth medium
  • 96-well and 12-well culture plates
  • MTT reagent (0.5 mg/mL in PBS)
  • Trypsin-EDTA (0.25%)
  • Trypan blue solution (0.4%)
  • Phosphate buffered saline (PBS)
  • DMSO for solubilization

3.1.3 Detailed Procedure

  • Cell Seeding and Culture

    • Harvest exponentially growing HUVECs and seed in 96-well plates at 3,000 cells/well for MTT assay or 12-well plates at 10,000 cells/well for direct counting.
    • Allow cells to adhere for 24 hours in complete medium at 37°C with 5% CO₂.
  • Drug Treatment

    • Prepare serial dilutions of vatalanib in complete medium to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM. Include DMSO vehicle control (not exceeding 0.1%).
    • Remove culture medium from adhered cells and replace with treatment medium.
    • Incubate cells for 72 hours under standard culture conditions.
  • MTT Assay

    • After 72 hours, add MTT solution to each well (final concentration 0.5 mg/mL).
    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
    • Carefully remove medium and dissolve formazan crystals in DMSO.
    • Measure optical density at 540 nm using a plate reader.
  • Direct Cell Counting

    • After 72 hours treatment, wash cells with PBS and harvest using trypsin-EDTA.
    • Mix cell suspension with trypan blue (1:1 ratio) and count viable (unstained) cells using a hemocytometer.
    • Calculate percentage inhibition relative to vehicle control.

3.1.4 Data Analysis

  • Express results as percentage viability relative to untreated controls.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
  • Perform statistical analysis using one-way ANOVA with post-hoc tests; consider p < 0.05 as statistically significant.
Cell Migration Assay Protocol

3.2.1 Background and Principle The inhibitory effect of vatalanib on HUVEC migration can be assessed using a wound healing (scratch) assay. Vatalanib has been shown to significantly delay migration at concentrations as low as 1 μM, with more pronounced effects at higher doses (10-100 μM) [4]. This method evaluates the ability of cells to migrate into a denuded area following creation of a mechanical wound.

3.2.2 Materials

  • HUVECs (passage 3-8)
  • Vatalanib (10 mM stock in DMSO)
  • 6-well or 12-well culture plates
  • Complete endothelial cell growth medium
  • Low serum medium (containing 2% FBS)
  • Sterile pipette tips (200 μL for creating wounds)
  • Giemsa stain or cell tracking dyes
  • Phase contrast microscope with camera

3.2.3 Detailed Procedure

  • Cell Preparation and Wound Creation

    • Seed HUVECs in 6-well plates at high density (2×10⁵ cells/well) and culture until 90-95% confluent.
    • Carefully create a linear wound in each well using a sterile 200 μL pipette tip.
    • Gently wash wells with PBS to remove detached cells and debris.
  • Drug Treatment and Imaging

    • Add fresh medium containing 2% FBS with vatalanib at concentrations of 1, 10, and 100 μM.
    • Include VEGF165 (50 ng/mL) as a positive control for migration stimulation where appropriate.
    • Mark reference points on plate bottoms to ensure identical imaging positions.
    • Capture initial (0 hour) images of wounds at 40-100× magnification.
  • Incubation and Final Assessment

    • Incubate cells for 16-24 hours at 37°C with 5% CO₂.
    • Capture final images at the same positions as initial images.
    • Fix cells with methanol and stain with Giemsa for better contrast if needed.
  • Quantification and Analysis

    • Measure wound area using image analysis software (e.g., ImageJ with wound healing tool plugin).
    • Calculate percentage wound closure: [(Initial area - Final area)/Initial area] × 100.
    • Express migration inhibition as percentage reduction in wound closure compared to vehicle control.

G Start Seed HUVECs in 6-well plates Confluence Culture until 90-95% confluent Start->Confluence CreateWound Create linear wound with pipette tip Confluence->CreateWound Wash Wash with PBS to remove debris CreateWound->Wash Treatment Add medium with 2% FBS + Vatalanib (1, 10, 100 μM) Wash->Treatment InitialImage Capture initial (0h) images at reference positions Treatment->InitialImage Incubate Incubate 16-24h at 37°C with 5% CO₂ InitialImage->Incubate FinalImage Capture final images at same positions Incubate->FinalImage Analyze Quantify wound closure using image analysis FinalImage->Analyze

Figure 1: Experimental workflow for HUVEC migration assay using wound healing method

Signaling Pathway Analysis

Molecular Mechanism Investigation

4.1.1 Background Vatalanib exerts its anti-angiogenic effects primarily through inhibition of VEGFR-2 signaling, a key pathway regulating endothelial cell proliferation, migration, and survival. Research has demonstrated that vatalanib treatment leads to decreased expression of vascular endothelial growth factor (VEGF) and transforming growth factor-β (TGF-β) in target cells, without altering p53 protein levels [4]. Understanding these molecular mechanisms is essential for comprehensive characterization of vatalanib's effects.

4.1.2 Western Blot Analysis Protocol

Materials and Reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-ERK, anti-total ERK, anti-phospho-Akt, anti-total Akt, anti-VEGF, anti-TGF-β
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure

  • Cell Treatment and Protein Extraction

    • Culture HUVECs in 6-well plates until 70-80% confluent.
    • Pre-treat with vatalanib (0.5-50 μM) for 2 hours prior to VEGF stimulation (50 ng/mL for 10 minutes).
    • Lyse cells in RIPA buffer and quantify protein concentration using BCA assay.
  • Electrophoresis and Transfer

    • Separate 20-30 μg protein per lane by SDS-PAGE (8-12% gels).
    • Transfer to PVDF membranes using standard wet or semi-dry transfer methods.
  • Immunoblotting

    • Block membranes with 5% BSA or non-fat milk for 1 hour.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using ECL reagent and visualize with chemiluminescence imaging system.
  • Data Analysis

    • Normalize phospho-protein levels to total protein levels.
    • Express results as fold-change relative to control conditions.
    • Perform densitometric analysis using ImageJ or similar software.

G cluster_pathway Downstream Signaling Pathways cluster_effects Biological Effects in HUVECs VEGF VEGF Stimulus VEGFR2 VEGFR-2 Activation VEGF->VEGFR2 Binding Downstream Downstream Signaling VEGFR2->Downstream Phosphorylation BiologicalEffects Biological Effects Downstream->BiologicalEffects Induces ERK ERK Pathway Downstream->ERK Akt Akt Pathway Downstream->Akt Other Other Pathways Downstream->Other Proliferation Proliferation BiologicalEffects->Proliferation Migration Migration BiologicalEffects->Migration Survival Survival BiologicalEffects->Survival Angiogenesis Angiogenesis BiologicalEffects->Angiogenesis Vatalanib Vatalanib Inhibition Vatalanib->VEGFR2 Blocks

Figure 2: Vatalanib inhibition mechanism of VEGFR-2 signaling pathway in HUVECs

Formulation and Handling Guidelines

Preparation and Storage

Stock Solution Preparation:

  • Vatalanib is supplied as a lyophilized powder with molecular weight 419.73 g/mol and chemical formula C₂₀H₁₅ClN₄•2HCl [1].
  • For a 10 mM stock solution, reconstitute 5 mg in 1.19 mL DMSO.
  • Soluble in DMSO at 20 mg/mL and in water at 100 mg/mL [1].
  • Aliquot to avoid multiple freeze-thaw cycles and store at -20°C protected from light.

Working Solution Preparation:

  • Prepare working concentrations in cell culture medium immediately before use.
  • Typical working concentrations range from 0.5-50 μM for pretreatment for 0.5-2 hours prior to stimulator addition [1].
  • For prolonged effects, cells can be treated with vatalanib alone for up to 72 hours.
  • Maximum DMSO concentration in cell culture should not exceed 0.1% to avoid solvent toxicity.

Stability and Storage:

  • Lyophilized powder is stable for 24 months when stored desiccated at -20°C protected from light.
  • Reconstituted solutions in DMSO are stable for 3 months at -20°C when protected from light.
  • Avoid repeated freeze-thaw cycles of stock solutions to maintain potency.
Experimental Design Considerations

Positive Controls:

  • Mitomycin C (0.004% and 0.04%) can be used as a positive control for proliferation inhibition studies [4].
  • VEGF165 (50 ng/mL) is appropriate as a positive control for stimulation of migration and signaling pathways.

Toxicity Monitoring:

  • Include cytotoxicity assays (LDH release, trypan blue exclusion) to distinguish cytostatic from cytotoxic effects.
  • Vatalanib has demonstrated lower toxicity compared to mitomycin C in fibroblast studies [4].

Combination Studies:

  • Vatalanib can be used in combination with other inhibitors to elucidate signaling pathways.
  • In HUVEC tubulogenesis assays, vatalanib effectively blocked HKE2-induced angiogenesis, an effect that was reversed by VEGFR2 inhibition [5].

Troubleshooting and Technical Notes

Common Issues and Solutions:

  • Poor solubility in aqueous media: Ensure proper dilution from DMSO stock and brief sonication if precipitate forms.
  • Variable efficacy between experiments: Use consistent cell passage numbers (3-8) and verify VEGF responsiveness in each experiment.
  • Incomplete inhibition of migration: Consider higher concentrations (up to 100 μM) or combination with other anti-migratory agents.

Optimization Guidelines:

  • Perform dose-response curves for each new cell batch to establish appropriate concentrations.
  • Include multiple time points (24, 48, 72 hours) for proliferation assays to capture temporal effects.
  • Verify VEGFR2 expression in HUVECs by Western blotting if responsiveness decreases.

These application notes and protocols provide comprehensive methodology for investigating the anti-angiogenic properties of vatalanib in HUVEC models, enabling researchers to reliably assess its effects on proliferation, migration, and associated signaling pathways.

References

Application Notes: Vatalanib for Preclinical Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib is an oral tyrosine kinase inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT [1] [2] [3]. Its short half-life of approximately 4.5 to 6 hours is a critical factor in designing an effective dosing schedule [2] [3]. Based on clinical studies, the following table summarizes the dosing strategies that can inform preclinical protocol development.

Dosing Schedule Total Daily Dose Key Rationale & Context
Once Daily (QD) [4] [3] 1250 mg Used in early phase trials; simple regimen but may lead to significant fluctuations in drug exposure due to short half-life [3].
Twice Daily (BID) [1] [5] [6] 1000 mg - 1500 mg Designed to maintain more consistent drug levels; common BID dose was 750 mg [1] [5].
Ramp-Up Dosing [1] 500 mg → 1000 mg → 1500 mg Starts at a lower dose (e.g., 250 mg BID) and increases weekly to improve tolerability and manage potential early toxicities [1].

Experimental Protocol for Dose Conversion and Administration

To adapt the human dosing information for mouse studies, you can follow this established methodology.

1. Calculate the Human Equivalent Dose (HED)

  • Use the Body Surface Area (BSA) conversion method, which is standard for translating doses between species [3].
  • The formula is: HED (mg/kg) = Human Dose (mg/kg) ÷ Km Ratio
  • The Km factor for a 60 kg human is 12.3, and for a 20 g mouse it is 3 [3].
  • Example Calculation: For a 1000 mg daily dose for a 60 kg human (16.7 mg/kg human dose):
    • HED = 16.7 mg/kg ÷ (12.3 / 3) = 4.1 mg/kg for a mouse.

2. Adjust for Dosing Frequency

  • Given Vatalanib's short half-life, twice-daily dosing (BID) is likely necessary in mice to maintain effective plasma concentrations throughout the day [3] [6].
  • Divide the calculated daily dose for mice into two administrations, approximately 12 hours apart.

3. Prepare the Dosing Formulation

  • Vatalanib is a hydrophobic small molecule with poor water solubility [7].
  • A common vehicle for oral gavage in mice is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in deionized water.
  • Prepare a fresh suspension daily. Gently vortex and sonicate the mixture to ensure a uniform suspension before drawing into the gavage syringe.

4. Administer the Drug

  • Use a ball-tipped animal feeding needle appropriate for the size of the mouse.
  • The typical administration volume for oral gavage in mice is 5-10 mL per kg of body weight. For a 20 g mouse, this would be approximately 100-200 µL.

Workflow for Preclinical Dosing Protocol

The following diagram illustrates the logical workflow for establishing a Vatalanib dosing protocol in mouse models, from initial dose calculation to in vivo assessment.

G Start Start A Calculate Mouse HED Start->A End Assess Efficacy B Select BID Schedule A->B C Formulate Drug B->C D Administer via Gavage C->D E Monitor & Adjust D->E E->End

Key Considerations for Researchers

  • Vehicle and Formulation: The choice of vehicle is critical for the bioavailability of poorly water-soluble drugs like Vatalanib. Consistent formulation is necessary for reproducible results [7].
  • Dose Monitoring: Closely monitor mice for signs of toxicity, particularly related to Vatalanib's known effects such as hypertension and fatigue, which have been observed in human patients [1] [4].
  • Protocol Flexibility: The "ramp-up" schedule used in human trials [1] can be adapted for mice if initial tolerability is a concern, starting at a lower dose for the first few days before reaching the target maintenance dose.

References

Vatalanib succinate solubility and storage conditions -20C

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Storage

Property Condition/Value
Storage Temperature (Powder) -20°C [1]
Storage Temperature (Solution) -80°C [1]
Melting Point 195°C [2]
Solubility in DMSO Soluble [2] [3]
Long-Term Stability (Formulation) 24 months at 25°C/60% RH & 40°C/75% RH [4]

Biochemical Activity Profile (IC₅₀ Values)

Vatalanib is a multi-targeted tyrosine kinase inhibitor. Its half-maximal inhibitory concentration (IC₅₀) for key targets is [3]:

Target IC₅₀ (nM)
KDR (VEGFR2) 37
Flt-1 (VEGFR1) 77
Flt-4 (VEGFR3) 730
c-Kit 730
PDGFR-β 580

Experimental Protocols

Protocol 1: Preparation of Vatalanib Succinate Stock Solution

This protocol describes how to prepare a standard stock solution for in vitro assays.

  • Materials

    • This compound powder (CAS 212142-18-2)
    • Anhydrous DMSO (cell culture grade)
    • Microbalance
    • Sterile glass vials or microcentrifuge tubes
  • Procedure

    • Weighing: Bring the vatalanib powder to room temperature briefly to avoid condensation. Accurately weigh the required mass of the compound.
    • Dissolution: Transfer the powder to a sterile vial. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.
    • Aliquoting: Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
    • Storage: Store aliquots at -80°C [1]. Under these conditions, the solution is typically stable for at least 6 months.
  • Notes

    • The use of anhydrous DMSO is critical to prevent hydrolysis of the compound.
    • Always use glass or polypropylene containers, as DMSO can dissolve certain plastics.
    • The working dilution in aqueous buffers should be prepared just before use, as precipitation may occur over time due to its poor aqueous solubility [4].
Protocol 2: Assessing Formulation Stability Using Polymer Coatings

This protocol is adapted from a study on the long-term stability of this compound in controlled-release formulations [4].

  • Materials

    • This compound
    • Coating polymers: Ethylcellulose, Kollicoat MAE 30 DP or 100 P
    • Coating equipment (e.g., fluidized bed coater)
    • Dissolution apparatus (USP Type I or II)
    • HPLC system with UV detection
  • Procedure

    • Formulation: Prepare pellet formulations coated with blends of ethylcellulose and the enteric polymer Kollicoat MAE.
    • Storage: Store the coated pellets under two conditions for stability testing:
      • Ambient: 25°C / 60% Relative Humidity (RH)
      • Stress: 40°C / 75% RH
    • Sampling: Test drug release at predetermined time points (e.g., 0, 3, 6, 12, and 24 months) using a standard dissolution test in a suitable medium (e.g., pH 6.8 phosphate buffer).
    • Analysis: Quantify drug release using HPLC. Monitor for changes in dissolution profile, which indicate physical instability or changes in the film coating.
  • Notes

    • The study found that organic-coated ethylcellulose:Kollicoat MAE 100 P pellets provided the most stable drug release profile over 24 months [4].
    • Aqueous coatings may be susceptible to changes in drug release when stored under stress conditions in open containers.

Mechanism of Action and Workflow

The diagram below illustrates the primary mechanism of action of vatalanib and its role in inhibiting angiogenesis.

G ProAngiogenicFactors Pro-angiogenic Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) ProAngiogenicFactors->RTK DownstreamSignaling Downstream Signaling (PI3K/Akt, MAPK pathways) RTK->DownstreamSignaling CellularResponse Cellular Responses (Proliferation, Migration, Survival) DownstreamSignaling->CellularResponse Angiogenesis Pathological Angiogenesis CellularResponse->Angiogenesis Vatalanib This compound Vatalanib->RTK Inhibits

References

Vatalanib in Combination with FOLFOX for mCRC: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Scientific Rationale

Table 1: Primary Targets of Vatalanib

Target Function in Cancer Effect of Inhibition
VEGFR-1, -2, -3 Mediates VEGF-driven endothelial cell proliferation, survival, and migration; key driver of tumor angiogenesis. Disruption of new blood vessel formation, starving the tumor of oxygen and nutrients [1] [2].
PDGFR Involved in pericyte recruitment and vessel stabilization. Produces immature, dysfunctional tumor vasculature [1].
c-Kit Implicated in the function of some tumor stem cells and interstitial cells of Cajal. The clinical relevance in mCRC is not fully defined [1].

The diagram below illustrates how vatalanib and FOLFOX target different compartments of the tumor microenvironment.

G TumorCell Tumor Cell EndothelialCell Endothelial Cell TumorCell->EndothelialCell VEGF Secretion Pericyte Pericyte TumorCell->Pericyte PDGF Secretion FOLFOX FOLFOX Protocol (5-FU, Leucovorin, Oxaliplatin) FOLFOX->TumorCell Cytotoxicity Vatalanib Vatalanib Vatalanib->EndothelialCell Inhibits VEGFR Vatalanib->Pericyte Inhibits PDGFR

Clinical Trial Data Summary

The combination was evaluated in two large phase III trials, CONFIRM-1 and CONFIRM-2.

Table 2: Summary of Phase III Clinical Trial Outcomes (Vatalanib + FOLFOX4)

Trial Parameter CONFIRM-1 (First-line mCRC) CONFIRM-2 (Second-line mCRC)
Patient Population Chemotherapy-naive metastatic CRC [2]. mCRC patients resistant to first-line 5-FU + irinotecan [2].
Control Arm FOLFOX4 + Placebo [2]. FOLFOX4 + Placebo [2].
Experimental Arm FOLFOX4 + Vatalanib [2]. FOLFOX4 + Vatalanib [2].
Primary Endpoint (PFS) Not significantly improved [2]. Not significantly improved [2].
Overall Survival (OS) Not significantly improved [2]. Not significantly improved [2].
Response Rate Not significantly improved [2]. Not significantly improved [2].
Notable Subgroup Analysis A post-hoc analysis suggested a trend toward improved PFS in patients with high baseline serum LDH [2]. Similar trend observed in high LDH subgroup [2].

Dosing, Safety, and Toxicity Profile

Table 3: Dosing and Common Adverse Events

Category Details
Recommended Dose 1250 mg orally, once daily [2].
FOLFOX Regimen Standard FOLFOX4 protocol administered intravenously every 2 weeks [2].
Most Frequent Grade 3/4 Toxicities Hypertension (23%), Neutropenia (37%) [2].
Other Notable Toxicities Ataxia, vertigo, nausea, vomiting [2].
Dose-Limiting Toxicities Hypertension, ataxia, vertigo [2].
Myelosuppression Attributable primarily to the FOLFOX backbone chemotherapy [2].

Experimental Protocol Outline

The following workflow outlines the typical structure of a clinical study investigating this combination.

G Step1 1. Patient Selection Inclusion Inclusion Criteria: - Histologically confirmed mCRC - Measurable disease - Adequate organ function Step1->Inclusion Step2 2. Pre-Treatment Evaluation Evaluation - Medical history & physical exam - ECG, BP monitoring - Tumor imaging (CT/MRI) - Hematology & chemistry panels Step2->Evaluation Step3 3. Treatment Cycle Cycle Cycle = 14 days Day 1: IV FOLFOX4 + Oral Vatalanib daily Days 2-14: Oral Vatalanib daily Step3->Cycle Step4 4. Response & Toxicity Monitoring Monitoring - Toxicity assessment (NCI CTCAE) - Tumor assessment every 4-6 cycles - BP monitoring weekly initially Step4->Monitoring Step5 5. Data Analysis Analysis - Primary: Progression-Free Survival (PFS) - Secondary: Overall Survival (OS), Objective Response Rate (ORR), Safety Step5->Analysis

Research Conclusions and Future Perspectives

The combination of vatalanib and FOLFOX, despite a strong mechanistic rationale, did not meet its primary efficacy endpoints in phase III trials. A potential reason for this failure may be vatalanib's short half-life (approximately 6 hours), which might result in insufficient continuous inhibition of the VEGF receptors with a once-daily dosing schedule [1] [2].

For research purposes, this case highlights several critical considerations for future oncology drug development:

  • Continuous Target Inhibition: For targets critical to tumor survival, the pharmacokinetic profile of a drug must ensure adequate coverage throughout the dosing interval.
  • Biomarker Development: The retrospective finding of a potential benefit in patients with high LDH underscores the need for predictive biomarkers to identify patient subgroups most likely to respond to therapy [2].
  • Combination Therapy Challenges: Even potent agents can fail in late-stage trials due to complex tumor-stroma interactions and emerging resistance mechanisms.

References

preparing Vatalanib succinate stock solutions for cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Succinate: Key Properties & Preparation

Basic Chemical Properties

The table below summarizes the fundamental chemical and handling information for this compound that you will need before preparing your stock solution [1] [2].

Property Details
Chemical Name N-(4-Chlorophenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine succinate [1] [2]
Molecular Weight 464.9 g/mol [1] [2]
Purity ≥98% [1] [2]
Recommended Storage Store lyophilized powder at -20°C, desiccated, and protected from light [1] [3].
Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects [4].

Solubility and Stock Solution Preparation

This compound is most commonly dissolved in DMSO. The table below provides the standard calculations for creating a 100 mM stock solution, which is a typical concentration for further dilutions [2].

Parameter Value / Instruction
Solvent Anhydrous DMSO [1] [2] [3].
Max Solubility in DMSO 100 mM (approximately 46.5 mg/mL) [1] [2].
Example: 10 mM Stock Reconstitute 5 mg of powder in 1.076 mL of DMSO [3].
Example: 100 mM Stock Dissolve 5 mg of powder in 0.1076 mL (or 107.6 µL) of DMSO [2].

The typical workflow for preparing and using a stock solution involves a series of careful steps, from initial preparation to experimental application, as outlined below.

Start Start: Retrieve this compound A Weigh powder using calibrated balance Start->A B Transfer to sterile vial A->B C Add anhydrous DMSO (see table for volumes) B->C D Vortex or sonicate until fully dissolved C->D E Aliquot solution into working volumes D->E F Store aliquots at -20°C protected from light E->F G Thaw one aliquot for each experiment F->G H Dilute into cell culture media (final DMSO typically <0.1%) G->H I Apply to cells (see table for concentrations) H->I

Experimental Application in Cell Culture

When you are ready to use this compound in your cell culture experiments, consider the following typical working parameters based on research use.

Parameter Typical Range Notes
Working Concentration 0.5 - 50 µM [3]. Must be determined empirically for each cell type and assay.
Pretreatment Duration 0.5 - 2 hours [3]. When used prior to a stimulator.
Treatment Duration Alone Up to 72 hours [3]. Varies based on experimental endpoint.
Vehicle Control Use culture media with the same final concentration of DMSO (e.g., 0.1% v/v). Critical for controlling solvent effects.

Critical Safety & Handling Notes

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety goggles. Avoid generating dusts or aerosols [4].
  • First Aid Measures: If swallowed, rinse mouth with water and do NOT induce vomiting; call a physician or poison center immediately [4].
  • Environmental Hazard: This compound is very toxic to aquatic life. Collect spillage and dispose of contents to an approved waste disposal plant. Avoid release into the environment [4].
  • Solution Stability: Once reconstituted in DMSO, the solution is best used within 3 months to prevent loss of potency when stored at -20°C. Aliquot to avoid multiple freeze-thaw cycles [3].

Experimental Design Considerations

  • Mechanism of Action: Vatalanib is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), with IC50 values of 37 nM for VEGFR-2 (KDR) and 77 nM for VEGFR-1 (Flt-1). It also inhibits other tyrosine kinases like PDGFR-β and c-Kit at sub-micromolar concentrations [1] [5] [3].
  • Evidence from Research: A study on Atypical Teratoid Rhabdoid Tumors (ATRT) demonstrated that Vatalanib significantly reduced the growth of patient-derived ATRT cell lines in both 2D cell culture and 3D spheroid models [6]. This supports its application in inhibiting tumor cell viability in culture systems.

Conclusion

Successful use of this compound in cell culture hinges on proper preparation of a concentrated DMSO stock, careful handling due to its toxicity, and empirical determination of the optimal working concentration for your specific biological model.

References

Vatalanib in pancreatic cancer second-line therapy clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Efficacy and Safety Data

The phase II trial (PCRT O4-001) evaluated vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy [1] [2].

Table 1: Key Efficacy Outcomes from the Phase II Trial [1] [2]

Efficacy Parameter Result
6-Month Survival Rate 29% (95% CI, 18-41%)
Median Progression-Free Survival (PFS) 2 months
Objective Response Rate (ORR) Partial Response (PR) in 2 patients
Disease Control Rate (DCR) 28% (Stable Disease)

Table 2: Common Grade 3/4 Adverse Events (Occurring in ≥10% of patients) [1] [2]

Adverse Event Incidence (Grade 3/4)
Hypertension 20% (N=13)
Fatigue 17% (N=11)
Abdominal Pain 17% (N=11)
Elevated Alkaline Phosphatase 15% (N=10)

Vatalanib Dosing and Administration Protocol

The trial utilized an oral "ramp-up" dosing schedule to optimize tolerability [2].

  • Cycle Definition: 28 days.
  • Dosing Schedule:
    • Week 1: 250 mg twice daily (BID)
    • Week 2: 500 mg twice daily (BID)
    • Week 3 and beyond: 750 mg twice daily (BID) - full dose
  • Dose Modifications: In case of Grade 3 or higher drug-related toxicity, treatment was held for up to one week. Upon resolution to Grade ≤2, dosing was resumed at a reduced level (first reduction: 1000 mg/day; second reduction: 750 mg/day) [2].

Biomarker Assessment Protocol

The trial investigated potential soluble and imaging biomarkers, though none correlated with treatment response [1] [2].

  • Analyte Collection: Plasma and serum samples were collected from patients.
  • Target Biomarkers:
    • Soluble Angiogenic Factors: Vascular Endothelial Growth Factor (VEGF), VEGF Receptors, basic Fibroblast Growth Factor (bFGF) [2].
    • Other Serum Markers: Lactate Dehydrogenase (LDH) [2].
  • Analysis Method: Specific assay methodologies (e.g., ELISA) were not detailed in the available abstract, but measurement of changes in these biomarker levels was performed [1] [2].
  • Imaging Biomarker: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was also explored [2].

Mechanism of Action and Targeting Angiogenesis

Vatalanib is an oral poly-tyrosine kinase inhibitor that primarily targets angiogenic pathways, which are critical for tumor growth and metastasis [2] [3].

G Vatalanib Vatalanib VEGFR VEGF Receptors (VEGFR-1, VEGFR-2, VEGFR-3) Vatalanib->VEGFR Inhibits PDGFR PDGF Receptor (PDGFR) Vatalanib->PDGFR Inhibits cKit c-Kit Vatalanib->cKit Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Blocks PDGFR->Angiogenesis Blocks TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Figure 1: Vatalanib inhibits multiple receptor tyrosine kinases to block angiogenesis.

Experimental Workflow for the Phase II Trial

The overall design and key procedures of the clinical trial are summarized in the workflow below.

G PatientPop Patient Population: 67 enrolled, 65 evaluable Gemcitabine-refractory Advanced/Metastatic Pancreatic Adenocarcinoma Intervention Intervention: Vatalanib Oral BID Ramp-up Dosing (250mg → 750mg) PatientPop->Intervention Assessment Assessment: CT Scan (q8 weeks) Toxicity Check (weekly, Cycle 1) Biomarker Collection Intervention->Assessment PrimaryEndpoint Primary Endpoint: 6-Month Survival Rate SecondaryEndpoints Secondary Endpoints: PFS, Safety, Biomarker Analysis Assessment->PrimaryEndpoint Assessment->SecondaryEndpoints

Figure 2: High-level workflow of the vatalanib phase II trial.

Conclusion and Research Implications

While the trial did not establish vatalanib as a standard of care, it contributed valuable information on targeting angiogenesis in pancreatic cancer and the use of a ramp-up dosing schedule for tolerability. Future research would likely focus on combining anti-angiogenic agents like vatalanib with other targeted therapies or immunotherapies, particularly in selected patient populations.

References

Comprehensive Protocol for Monitoring Tumor Vascular Response to Vatalanib Using Dynamic Contrast-Enhanced MRI (DCE-MRI)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vatalanib and DCE-MRI Monitoring

Vatalanib (PTK787/ZK22584) is an oral polytyrosine kinase inhibitor with strong affinity for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors, making it a potent anti-angiogenic agent for cancer therapy. As a small molecule inhibitor, vatalanib primarily targets VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases, effectively disrupting key signaling pathways in tumor angiogenesis. The development of vatalanib represents a significant advancement in targeted cancer therapy, particularly for tumors dependent on robust vascular networks for growth and metastasis.

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has emerged as a critical functional imaging technique for monitoring the biological effects of anti-angiogenic treatments like vatalanib. Unlike conventional anatomical imaging that primarily documents tumor size changes, DCE-MRI provides quantitative parameters related to tumor vasculature, including microvascular permeability, blood flow, and blood volume. This non-invasive methodology enables researchers and clinicians to detect early pharmacodynamic responses to anti-angiogenic therapy, often within days of treatment initiation, well before morphological changes become apparent. The ability to repeatedly assess tumor vascular parameters throughout treatment makes DCE-MRI an invaluable tool for dose optimization and response assessment in early-phase clinical trials of vascular-targeting agents [1] [2].

Vatalanib Mechanism of Action and Biological Rationale

Therapeutic Targeting of Angiogenic Pathways

Vatalanib exerts its anti-angiogenic effects through potent inhibition of key receptor tyrosine kinases involved in tumor vasculature development and maintenance. The primary molecular targets include:

  • VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3): By blocking VEGF signaling, vatalanib disrupts endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new tumor blood vessels.

  • Platelet-derived growth factor receptors (PDGFR-α and PDGFR-β): Inhibition of PDGF signaling affects pericyte recruitment and vessel stabilization, compromising the structural integrity of tumor vasculature.

  • Additional targets: Vatalanib also demonstrates activity against c-Kit and colony-stimulating factor 1 receptor (c-Fms), broadening its anti-tumor effects beyond direct angiogenesis inhibition [3].

The biological rationale for using vatalanib in solid tumors stems from the fundamental understanding that tumor growth beyond 1-2 mm³ requires new blood vessel formation to supply oxygen and nutrients. Pancreatic tumors, for instance, express high levels of VEGF, VEGF receptors, and other angiogenic regulators within their characteristically hypoxic microenvironment. This aberrant expression pattern is driven by the complex pancreatic cancer stroma, where >80% of the tumor mass consists of desmoplastic tissue composed of endothelial cells, fibroblasts, immune cells, and endocrine cells that secrete growth factors and cytokines [3].

DCE-MRI as a Biomarker for Anti-Angiogenic Response

The implementation of DCE-MRI for monitoring vatalanib therapy is predicated on the technique's ability to detect functional changes in tumor vasculature following VEGF pathway inhibition. DCE-MRI parameters provide quantifiable metrics of vascular physiology that are directly influenced by anti-angiogenic mechanisms:

  • Reduced vascular permeability: VEGF is a potent inducer of vascular permeability; its inhibition leads to decreased leakage of contrast agents from the vasculature into the extravascular extracellular space.

  • Decreased blood flow and volume: Anti-angiogenic therapy causes pruning and normalization of immature, dysfunctional tumor vessels, resulting in reduced perfusion.

  • Vascular normalization: The transient "normalization" of tumor vasculature following VEGF inhibition manifests as improved vessel organization and function, which can be captured through DCE-MRI parameter changes [1] [2].

The correlation between DCE-MRI parameters and underlying vascular changes makes this imaging technique particularly valuable for proof-of-concept studies in early drug development, where demonstrating target engagement and biological activity is essential for establishing dose-response relationships and guiding subsequent clinical trial design [1].

Clinical Evidence for DCE-MRI in Vatalanib Monitoring

Clinical Trial Results

Several clinical studies have investigated the utility of DCE-MRI for monitoring vatalanib therapy across different tumor types, providing evidence for its validity as a pharmacodynamic biomarker:

Table 1: Clinical Evidence for DCE-MRI in Monitoring Vatalanib Therapy

Cancer Type Study Design Key DCE-MRI Findings Clinical Correlation
Non-small cell lung cancer (NSCLC) [4] Phase II, 46 patients Significant mean reductions in Ktrans (38.4%; p < 0.0001) and initial AUC60 (24.9%; p < 0.0001) at day 2 No significant difference in parameter reductions between stable disease and progressive disease groups
Advanced pancreatic cancer [3] Phase II, 67 patients DCE-MRI investigated as potential predictive marker 6-month survival rate of 29%; 2 partial responses; 28% stable disease
Colorectal cancer (preclinical evidence) [5] Preclinical models Significant anti-tumor activity correlated with decreased microvessel density Established proof-of-concept for vascular effects

The NSCLC study demonstrated that DCE-MRI could detect significant vascular changes as early as two days after initiating vatalanib treatment, highlighting the technique's sensitivity to rapid pharmacodynamic effects. The substantial reductions in Ktrans (38.4%) and initial AUC60 (24.9%) provide clear evidence of vatalanib's biological activity on tumor vasculature. However, the lack of correlation between these early parameter changes and ultimate clinical outcome (stable disease vs. progressive disease) suggests that while DCE-MRI confirms target engagement, it may have limited predictive value for patient selection in this specific context [4].

In the pancreatic cancer trial, vatalanib was administered using a novel "ramp-up schedule" (250 mg BID week 1, 500 mg BID week 2, and 750 mg BID thereafter) to optimize dosing while managing toxicity. The study reported a favorable 6-month survival rate (29%) compared with historic controls in this treatment-resistant population, supporting further investigation of vatalanib in pancreatic cancer. Although the DCE-MRI biomarker component did not yield significant correlations with response in this trial, the study established the tolerability profile of vatalanib in the second-line setting, with hypertension (20%), fatigue (17%), abdominal pain (17%), and elevated alkaline phosphatase (15%) representing the most common grade 3/4 adverse events [3].

Comprehensive DCE-MRI Protocol for Vatalanib Studies

Patient Preparation and Positioning

Proper patient preparation is essential for obtaining high-quality, reproducible DCE-MRI data. The following steps should be implemented:

  • Fasting: Patients should fast for 4-6 hours prior to the examination to minimize potential motion artifacts from gastrointestinal activity and reduce variability in contrast agent kinetics.

  • Hydration: Encourage adequate hydration before the study unless contraindicated by the patient's clinical condition, as this helps ensure stable renal function for contrast agent clearance.

  • IV access: Establish secure intravenous access (18-20 gauge catheter) in an antecubital or other large forearm vein using a power-injector-compatible line. Avoid small hand or wrist veins due to the risk of extravasation during high-flow-rate injection.

  • Patient positioning: Position the patient comfortably in the scanner to minimize motion, using appropriate immobilization devices (pads, straps) as needed. Clearly instruct the patient on breath-holding commands to ensure consistent positioning during dynamic acquisitions.

  • Pre-medication: Typically, no pre-medication is required unless the patient has a history of anxiety or pain that might compromise study quality. Follow institutional protocols for contrast administration if there is a history of mild contrast reactions.

DCE-MRI Data Acquisition Parameters

Standardized acquisition parameters are critical for multi-center trials and longitudinal assessments. The following protocol is adapted from published studies that successfully detected vatalanib-induced vascular changes:

Table 2: Recommended DCE-MRI Acquisition Parameters for Vatalanib Monitoring

Parameter Recommended Setting Alternative Options Rationale
Field Strength 1.5 Tesla 3.0 Tesla Better established for quantitative DCE-MRI; wider availability
Sequence Type T1-weighted gradient echo (VIBE/FFE/FAME) TWIST, DISCO Good T1 sensitivity with adequate temporal resolution
Temporal Resolution 3-5 seconds <10 seconds Balances coverage with sampling frequency for pharmacokinetic modeling
Acquisition Time 5-7 minutes 4-10 minutes Captures initial distribution and early washout phase
Slice Thickness 5 mm 3-7 mm Optimizes through-plane resolution while maintaining signal-to-noise
Contrast Agent Gadolinium-based (Gd-DTPA) Other Gd-chelates Standard low-molecular-weight agent with well-characterized kinetics
Contrast Dose 0.1 mmol/kg 0.05-0.1 mmol/kg Provides robust enhancement while staying within safety guidelines
Injection Rate 2-3 mL/sec 2-5 mL/sec Ensures compact bolus for accurate perfusion assessment
Saline Flush 15-20 mL at same rate 15-30 mL Ensures complete contrast delivery from IV line to circulation

The acquisition protocol should include a pre-contrast T1 mapping sequence using variable flip angles (typically 2°, 10°, and 20°) to establish baseline T1 values for quantitative analysis. The dynamic series should commence simultaneously with contrast agent injection to capture the first pass of contrast through the tumor vasculature, which is critical for accurate parameter estimation [4] [1] [6].

Data Analysis and Interpretation

DCE-MRI data analysis can be performed using semi-quantitative or quantitative pharmacokinetic modeling approaches:

  • Semi-quantitative analysis: Calculates parameters directly from the signal intensity-time curve without complex modeling:

    • Initial area under the curve (iAUC60/iAUC90): Area under the contrast concentration-time curve during the first 60 or 90 seconds after contrast arrival
    • Maximum enhancement (ME): Peak signal enhancement relative to baseline
    • Time to peak (TTP): Time from contrast arrival to maximum enhancement
    • Slope of uptake: Initial rate of signal increase during contrast arrival
  • Quantitative pharmacokinetic analysis: Uses mathematical models to estimate physiological parameters:

    • Ktrans (volume transfer constant): Represents the transfer rate of contrast agent from blood plasma to extravascular extracellular space (EES), influenced by both blood flow and permeability
    • kep (rate constant): Rate constant for contrast agent transfer from EES back to blood plasma
    • ve (extravascular extracellular volume fraction): Fractional volume of EES per unit tissue volume
    • vp (blood plasma volume fraction): Fractional volume of blood plasma per unit tissue volume

For vatalanib studies, Ktrans and iAUC60 have demonstrated particular utility, showing significant reductions shortly after treatment initiation. The Tofts or extended Tofts model is recommended for quantitative analysis, providing a balance between physiological relevance and practical implementation [4] [1] [2].

Experimental Protocol for Vatalanib DCE-MRI Studies

Study Design and Timing

Optimal timing of DCE-MRI assessments is critical for capturing vatalanib-induced vascular changes while accommodating practical clinical constraints:

G Baseline Baseline Day 2 Day 2 Baseline->Day 2 Baseline->Day 2 Treatment Treatment Follow_up Follow_up Week 2 Week 2 Day 2->Week 2 Day 2->Week 2 Week 8 Week 8 Week 2->Week 8 Week 2->Week 8 Every 8-12 weeks Every 8-12 weeks Week 8->Every 8-12 weeks Week 8->Every 8-12 weeks Pre-treatment Pre-treatment Pre-treatment->Baseline Vatalanib initiation Vatalanib initiation Pre-treatment->Vatalanib initiation Vatalanib initiation->Treatment Therapy continuation Therapy continuation Vatalanib initiation->Therapy continuation Therapy continuation->Follow_up subcluster_timing subcluster_timing subcluster_phase subcluster_phase

Diagram 1: Recommended DCE-MRI Assessment Timeline for Vatalanib Studies

This assessment schedule captures the rapid pharmacodynamic effects of vatalanib (early time points) while also monitoring longer-term vascular changes and their relationship to traditional efficacy endpoints. The day 2 assessment is particularly valuable for establishing proof-of-mechanism, while subsequent time points help determine whether early vascular changes predict later clinical benefit [4] [1].

Image Analysis Workflow

A standardized workflow ensures consistent and reproducible analysis across all patients and time points:

G Data_quality 1. Data Quality Assessment Registration 2. Image Registration Data_quality->Registration ROI 3. ROI Definition Registration->ROI T1_mapping 4. T1 Mapping & Concentration Conversion ROI->T1_mapping Whole tumor Whole tumor ROI->Whole tumor Viable regions (avoid necrosis) Viable regions (avoid necrosis) ROI->Viable regions (avoid necrosis) Hotspot analysis Hotspot analysis ROI->Hotspot analysis Modeling 5. Pharmacokinetic Modeling T1_mapping->Modeling Parametric_maps 6. Parametric Map Generation Modeling->Parametric_maps Ktrans calculation Ktrans calculation Modeling->Ktrans calculation kep calculation kep calculation Modeling->kep calculation iAUC60 calculation iAUC60 calculation Modeling->iAUC60 calculation Statistics 7. Statistical Analysis Parametric_maps->Statistics Longitudinal comparison Longitudinal comparison Statistics->Longitudinal comparison Dose-response assessment Dose-response assessment Statistics->Dose-response assessment Correlation with outcomes Correlation with outcomes Statistics->Correlation with outcomes

Diagram 2: DCE-MRI Analysis Workflow for Vatalanib Studies

Region of interest (ROI) definition requires particular attention in vatalanib studies. The entire tumor should be segmented while carefully excluding obvious necrotic or cystic regions (which typically show no enhancement), major blood vessels, and artifacts. For heterogeneous tumors, histogram analysis of parametric maps may provide additional insights beyond mean parameter values, capturing the spatial variability of vascular response within the tumor [1] [6].

Technical Considerations and Implementation Challenges

Standardization and Quality Assurance

Implementing a robust quality assurance program is essential for generating reliable, reproducible DCE-MRI data in multi-center trials:

  • Scanner calibration: Regular phantom testing to verify signal linearity and consistency across platforms, using standardized MRI phantoms with known T1 and T2 relaxation properties.

  • Contrast administration protocol: Standardize injection technique, contrast concentration, and flush volume across all sites to minimize variability in bolus characteristics.

  • Sequence harmonization: While complete sequence identity across different scanner platforms may not be feasible, implement harmonized protocols with comparable spatial and temporal resolution, flip angle, and acquisition orientation.

  • Centralized analysis: Establish a dedicated imaging core laboratory with experienced readers who are blinded to clinical data and treatment assignment to ensure consistent analysis across all studies.

  • Data transfer and storage: Implement secure, efficient systems for transferring large imaging datasets from clinical sites to the core laboratory, with appropriate backup and archival procedures.

Interpretation Challenges and Limitations

Despite its utility, DCE-MRI implementation for vatalanib monitoring presents several interpretation challenges:

  • Parameter complexity: DCE-MRI parameters like Ktrans represent composite measures influenced by multiple physiological factors including blood flow, permeability, and surface area. Changes in these parameters following vatalanib therapy should be interpreted as overall markers of vascular alteration rather than specific effects on individual physiological processes.

  • Tumor heterogeneity: Regional variations in vascularity, permeability, and drug delivery can complicate whole-tumor assessment and response evaluation. Supplemental analyses such as histogram assessment or voxel-based clustering may help capture this heterogeneity.

  • Vascular normalization phase: The complex, multiphasic vascular response to VEGF inhibition includes an initial "normalization" window characterized by improved vessel function, followed by progressive rarefaction. The timing of DCE-MRI assessment relative to this dynamic process can significantly influence parameter changes.

  • Technical variability: Sources of technical variability including patient motion, respiratory artifacts, and differences in contrast injection technique can introduce noise that may obscure true biological effects.

The clinical significance of DCE-MRI parameter changes also requires careful consideration. While reductions in Ktrans and iAUC60 clearly demonstrate vatalanib's biological activity on tumor vasculature, the relationship between these early changes and ultimate clinical benefit appears to be context-dependent. In the NSCLC trial, for instance, significant reductions in DCE-MRI parameters were observed in both stable disease and progressive disease groups, suggesting that while DCE-MRI confirms target engagement, it may have limited predictive value for patient selection in this specific setting [4].

Conclusion and Future Directions

DCE-MRI provides a valuable non-invasive methodology for monitoring the pharmacodynamic effects of vatalanib on tumor vasculature. The significant reductions in Ktrans and iAUC60 observed within days of treatment initiation robustly demonstrate vatalanib's target engagement and biological activity. The comprehensive protocol outlined in this document—encompassing patient preparation, image acquisition, data analysis, and interpretation—offers a standardized approach for implementing DCE-MRI in vatalanib clinical trials.

Future developments in DCE-MRI for anti-angiogenic therapy monitoring will likely focus on advanced modeling techniques that better separate flow from permeability effects, multi-parametric imaging approaches that combine DCE-MRI with other functional techniques (DWI, BOLD, MRS), and standardization initiatives that improve consistency across multi-center trials. The integration of artificial intelligence and machine learning for image analysis may also enhance the detection of subtle vascular changes and improve prediction of treatment response.

As anti-angiogenic therapies continue to evolve, including their combination with immunotherapies and other targeted agents, DCE-MRI will remain an essential tool for understanding drug effects on the tumor microenvironment and optimizing therapeutic strategies for cancer patients.

References

Vatalanib succinate stability storage under inert gas

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

The table below summarizes the key handling information for vatalanib succinate from supplier data sheets.

Property Specification Source / Reference
Recommended Storage Store at -20°C [1] [2] [3] Supplier Data Sheets
Physical Form Lyophilized (freeze-dried) powder [3] Supplier Data Sheets
Light Sensitivity Protect from light [3] Supplier Data Sheets
Solution Stability Stable for 3 months once dissolved, when stored at -20°C [3] Supplier Data Sheets
Solubility Soluble in DMSO (e.g., 20 mg/mL [3]) and water [1] Supplier Data Sheets
Molecular Weight 464.9 g/mol (for the succinate salt) [1] Supplier Data Sheets
Purity ≥98% [1] [2] Supplier Data Sheets

Stability Considerations & Best Practices

Understanding the chemical and pharmacokinetic properties of a compound is crucial for designing stable experimental conditions.

  • Pharmacokinetic Autoinduction: Clinical studies have identified that vatalanib exhibits time-dependent clearance, meaning it can induce its own metabolism. Its oral clearance increased by 2.3-fold from the first dose to steady state in patients [4]. While this is an in vivo observation, it highlights that the compound is susceptible to enzymatic degradation processes, reinforcing the need for strict environmental control in vitro.
  • Solution Handling:
    • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials immediately after preparation to minimize freeze-thaw cycles, which can degrade the compound and introduce water [3].
    • Aqueous Dilutions: When diluting the DMSO stock into aqueous buffers for assays, be aware that the compound may precipitate over time. It is recommended to prepare fresh working dilutions for each experiment.
  • Inert Gas Purging (Recommended Practice): Although not explicitly stated in the search results, the standard practice for storing solutions of oxygen- or moisture-sensitive compounds is under an inert atmosphere.
    • Dissolve the lyophilized powder in the appropriate solvent.
    • Aliquot the solution into amber vials or clear vials wrapped in aluminum foil to protect from light.
    • Purge the headspace of each vial with dry argon or nitrogen gas for 1-2 minutes before tightly sealing the cap. This displaces oxygen and moisture, which can cause oxidation and hydrolysis.
    • Store the purged aliquots at -20°C or -80°C for long-term storage.

Troubleshooting Guide

Here are solutions to common issues researchers might face.

Problem Potential Cause Solution & Preventive Action
Precipitation in aqueous buffers Low solubility at working concentration; degradation over time. • Re-optimize dilution protocol. • Ensure stock solution is fresh and properly stored. • Use a co-solvent like cyclodextrins if compatible with the assay.
Loss of activity in cell-based assays Compound degradation in solution; multiple freeze-thaw cycles. • Prepare fresh aliquots from powder. • Avoid freeze-thaw cycles of stock solution. • Confirm storage conditions (-20°C, protected from light).
High background or inconsistent results Contaminated stock solution; degraded compound. • Use sterile techniques. • Start a fresh aliquot for each experiment. • Verify the pH and composition of assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is the shelf-life of the lyophilized powder? While an exact expiration date is batch-specific, one supplier states the lyophilized powder is stable for 24 months when stored desiccated at -20°C and protected from light [3]. Always refer to the Certificate of Analysis (CoA) for your specific batch.

Q2: Can I use this compound for in vivo studies? Yes, vatalanib has been used in numerous in vivo models and clinical trials, administered orally [5] [6] [7]. The succinate salt form is typically used to improve solubility for formulation.

Q3: Why is protection from light necessary? Many organic compounds, especially those with complex aromatic ring systems like vatalanib, can undergo photochemical degradation (photolysis) when exposed to light, leading to loss of potency and generation of impurities [3].

Experimental Workflow for Stable Preparation

For your convenience, here is a standardized workflow to ensure the compound's stability from the moment you receive it.

Start Start: Receive Lyophilized Powder A 1. Centrifuge Vial Ensure powder is at vial bottom Start->A B 2. Equilibrate to Room Temp Prevent condensation A->B C 3. Reconstitute in Purged Solvent (e.g., DMSO) B->C D 4. Aliquot into Working Vials C->D E 5. Purge Headspace with Inert Gas (Argon/Nitrogen) D->E F 6. Seal Vials and Label Include date, concentration, batch E->F G 7. Store at -20°C Protected from light F->G End Ready for Experimental Use G->End

References

managing Vatalanib side effects hypertension fatigue monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile & Incidence

The table below summarizes the incidence of key adverse events (AEs) associated with Vatalanib from clinical trials, providing a quantitative overview for risk assessment.

Adverse Event Typely Grade 3/4 Incidence Relevant Study Context
Hypertension 20% - 23% [1] [2] [3] Observed across multiple cancer types (colorectal, pancreatic, NSCLC) [1] [3].
Fatigue 14.7% - 17% [1] [2] Frequently reported; can be treatment-limiting [1] [2].
Other Common AEs Nausea, dizziness, diarrhea, abdominal pain [1] Often lower grade; supportive care is typically effective.

Technical FAQ & Management Guide

Here are answers to frequently asked technical questions, designed to assist in experimental design and clinical trial planning.

What is the underlying mechanism for Vatalanib-induced hypertension?

Hypertension is a known "on-target" effect of Vatalanib, primarily resulting from the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway [4] [5].

  • Pathophysiology: Vatalanib blocks VEGF receptor (VEGFR) tyrosine kinase activity, which disrupts normal endothelial cell function.
  • Key Consequences: This leads to decreased nitric oxide production (causing vasoconstriction), capillary rarefaction (reduced microvascular density), and increased vascular resistance [4] [5].
  • The following diagram illustrates this primary signaling pathway and the point of Vatalanib inhibition:

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR eNOS eNOS VEGFR->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Normal_Function Normal Vascular Function Vasodilation->Normal_Function Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Inhibition Vatalanib Inhibition Reduced_NO Reduced NO Inhibition->Reduced_NO Vasoconstriction Vasoconstriction Reduced_NO->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension

What monitoring protocols are recommended for managing hypertension?

A proactive and structured monitoring protocol is essential for subject safety.

  • Baseline Assessment: Conduct a full cardiovascular risk evaluation, including blood pressure (BP) measurement and assessment of prior history [6].
  • Active Monitoring:
    • Frequency: Monitor BP weekly during the initial ramp-up phase of dosing and at least every 2-4 weeks once stable [2] [6].
    • Goal: Maintain BP below 140/90 mmHg (or lower per institutional guidelines) [6].
  • Grading and Intervention:
    • Grade 2 (BP ≥ 140/90 mmHg): Initiate or adjust antihypertensive drug monotherapy [6].
    • Grade 3 (BP ≥ 160/100 mmHg): Requires more intensive intervention, often with multiple antihypertensive agents. Temporary dose interruption of Vatalanib may be necessary until BP is controlled [1] [6].
  • Dose Modification: For persistent or severe hypertension, clinical trials have implemented protocol-defined dose reductions (e.g., from 1500 mg/day to 1000 mg/day) [2].
How is fatigue managed in subjects receiving Vatalanib?

Fatigue management requires a multi-faceted approach to rule out other causes and provide supportive care.

  • Assessment and Differentiation:
    • Rule out other contributing factors like anemia, hypothyroidism, dehydration, or pain [2].
    • Assess impact on activities of daily living to grade severity.
  • Supportive Care and Scheduling:
    • Encourage manageable physical activity and nutritional support to help conserve energy [2].
    • In some trial designs, splitting the total daily dose (e.g., 750 mg twice daily) was better tolerated and associated with longer progression-free survival compared to once-daily dosing, suggesting improved tolerability [1].
  • Dose Modification: For severe (Grade 3) fatigue that limits self-care, protocol-defined dose reductions or temporary treatment interruptions should be considered [2].
Were specific dosing schedules used in clinical trials to improve tolerability?

Yes, a "ramp-up" dosing schedule was successfully implemented in a phase II trial for pancreatic cancer to improve initial tolerability [2].

  • Protocol: The dose was escalated over the first three weeks:
    • Week 1: 250 mg twice daily
    • Week 2: 500 mg twice daily
    • Week 3 and beyond: 750 mg twice daily (full dose) [2]
  • Rationale: This schedule allowed for early drug accumulation and potentially reduced the acuity of adverse events like hypertension and fatigue during treatment initiation [2].

Key Considerations for Preclinical and Clinical Development

  • Hypertension as an Efficacy Correlate: Note that the development of hypertension has been correlated with improved clinical outcomes and better drug efficacy in some studies, suggesting it may be a pharmacodynamic marker of adequate VEGFR inhibition [5].
  • TKI Class Effects: Be aware that hypertension and fatigue are common class effects of VEGF-pathway inhibitors. Management strategies successful for other VEGFR TKIs (e.g., sunitinib, pazopanib) are often applicable to Vatalanib [4] [5].

References

optimizing Vatalanib trough levels with BID dosing

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Pharmacokinetics & Dosing Optimization

The key challenge with Vatalanib is its time-dependent pharmacokinetics, primarily due to autoinduction of its own metabolism. The table below summarizes core data for easy reference.

Parameter Findings/Value Clinical Context / Notes
Mechanism of Action Potent inhibitor of VEGFR-1, -2, -3, PDGFR, and c-KIT tyrosine kinases [1] [2]. Targets angiogenesis and specific stromal signaling pathways.
Half-life Approximately 4-6 hours [1] [3] [4]. Short half-life is a primary rationale for BID dosing.
Key PK Challenge Autoinduction of Metabolism: Apparent oral clearance (CL/F) increases significantly with repeated dosing [4]. Systemic exposure can decrease by ~50% from Day 1 to steady state.
Extent of Autoinduction Clearance increases by a median of 2.3-fold (range: 1.7 to 4.1-fold) [4]. Highly variable between patients; pre-induction CL/F: 24.1 L/h, post-induction CL/F: 54.9 L/h [4].
BID Dosing Rationale Maintains consistent plasma levels, avoiding large troughs due to short half-life [5] [3]. A "ramp-up" schedule (e.g., 250 mg BID→500 mg BID→750 mg BID) can improve initial tolerability [6].
Reported BID Doses 500 mg, 750 mg, and 1000 mg BID [6] [5]. 750 mg BID and 1000 mg BID have been used as the maximum tolerated dose in different regimens [6] [5].

Mechanism of Vatalanib Metabolism

Understanding Vatalanib's metabolic pathway is crucial for troubleshooting experimental variability. It is primarily metabolized by cytochrome P450 enzymes, leading to autoinduction.

G Vatalanib Vatalanib CYP3A4 CYP3A4 Vatalanib->CYP3A4  Primary Substrate CYP2D6 CYP2D6 Vatalanib->CYP2D6  Substrate CYP1A2 CYP1A2 Vatalanib->CYP1A2  Substrate Autoinduction Autoinduction (Increased Enzyme Expression) Vatalanib->Autoinduction  Repeated Dosing InactiveMetabolites Inactive Metabolites (CGP 84368/ZK 260120, etc.) CYP3A4->InactiveMetabolites CYP2D6->InactiveMetabolites CYP1A2->InactiveMetabolites Autoinduction->CYP3A4  ↑ Activity ReducedExposure Reduced Systemic Exposure After Repeated Dosing Autoinduction->ReducedExposure

Validated LC-MS/MS Assay for Plasma Quantification

For accurate pharmacokinetic monitoring, a validated analytical method is essential. Here is a summary of a published LC-MS/MS protocol for quantifying Vatalanib in human plasma [7].

Assay Component Details
Technology Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Internal Standard Imatinib-13C,2H3.
Sample Pre-treatment Protein precipitation with acetonitrile/methanol (1:1, v/v).
Chromatography Reversed-phase column under alkaline conditions.
Linear Dynamic Range 10.0 to 2500 ng/mL.
Performance The method is reported as accurate, precise, and easy to use.

Troubleshooting Guide & FAQs

Here are solutions to common experimental challenges based on clinical and preclinical findings.

FAQ 1: How can I account for Vatalanib's autoinduction in my study design?

  • Pre-conditioning: Pre-treat cell lines or animal models with a low dose of Vatalanib for several days (e.g., 5-7 days) before the main experiment to allow metabolism to stabilize.
  • Extended Time Points: Do not rely solely on single or short-term dosing data. Include multiple time points over days or weeks to capture the shift in exposure and biological effect.
  • TDM: In clinical contexts, implement Therapeutic Drug Monitoring (TDM). Measure plasma trough levels (Ctrough) just before the next dose after the first week of treatment and again at steady state to guide dose adjustments [4].

FAQ 2: Why is BID dosing superior to QD dosing for in vivo studies? The short half-life of Vatalanib (~4-6 hours) means that with once-daily (QD) dosing, the drug concentration falls below effective levels for a significant portion of the 24-hour period [3]. BID dosing helps maintain plasma concentrations consistently above the target therapeutic threshold, ensuring continuous target inhibition. Clinical trials have successfully used BID schedules to achieve more consistent drug exposure [6] [5].

FAQ 3: What are the critical controls for Vatalanib experiments in cell-based assays?

  • Vehicle Control: Always use a DMSO control at the same concentration as your drug-treated groups.
  • Off-Target Control: Given that Vatalanib inhibits multiple kinases (VEGFRs, PDGFR, c-KIT), use selective inhibitors for these other kinases (e.g., a specific c-KIT inhibitor) to confirm that your observed phenotype is due to the intended target (e.g., VEGFR2 inhibition).
  • Solubility & Stability: Vatalanib is soluble in DMSO and water [8]. Protect solutions from light and aliquot to avoid multiple freeze-thaw cycles, as the compound can lose potency over time in solution [8].

References

Vatalanib dose reduction protocol for grade 3 toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dose Modification Protocol

Based on phase II studies, the following table summarizes the general dose reduction strategy for managing grade 3 or higher drug-related toxicities.

Step Action Dosage Adjustment
Initial Management Interrupt vatalanib treatment until toxicity resolves to Grade ≤1 [1]. Withhold dose
First Re-treatment Resume treatment at a reduced dose [1]. 1000 mg/day (e.g., 500 mg BID or 400 mg AM + 600 mg PM)
Second Re-treatment If grade 3+ toxicity recurs, reduce dose further [1]. 750 mg/day (e.g., 250 mg BID + 250 mg AM + 500 mg PM)
Further Toxicity Discontinue vatalanib if toxicity requires a third dose reduction or a treatment delay ≥3 weeks [2]. Permanently stop

The established full dose in the referenced study was 1500 mg/day (750 mg twice daily) after a ramp-up schedule [1]. In other trials, the Maximum Tolerated Dose (MTD) was identified as 1000 mg twice daily when combined with other drugs [3].

Common Dose-Limiting Toxicities (DLTs)

Clinical trials have identified several grade 3 and 4 adverse events considered dose-limiting. The table below lists these toxicities, which typically trigger dose interruption and reduction.

Toxicity Category Specific Dose-Limiting Toxicities (Grade 3/4)
Hematologic Neutropenia (Grade 4), Thrombocytopenia (Grade 3) [3]
Gastrointestinal (GI) Nausea, Vomiting, Diarrhea (if not responsive to standard medical therapy) [3]
Hepatic Elevated transaminases (Grade 3) [3] [2]
Renal Elevated creatinine, Proteinuria (Grade ≥2, ≥1.0 g in 24h) [3] [2]
Other Non-Hematologic Hypertension (Grade 4), Ataxia, Dizziness (Grade 3 >10 days) [3] [2]

Experimental Design & Dosing Considerations

For your research protocols, here are key methodologies and factors cited in clinical trials:

  • Ramp-Up Dosing: A phase II study in pancreatic cancer used a ramp-up schedule over the first cycle: 250 mg BID (Week 1) → 500 mg BID (Week 2) → 750 mg BID (Week 3+). This approach helps manage early drug accumulation and improve tolerability [1].
  • Twice-Daily Dosing: Due to vatalanib's short half-life (~4-6 hours), twice-daily (BID) dosing is recommended to maintain consistent plasma concentrations [3] [2]. One study used an asymmetric BID regimen of 500 mg in the morning and 750 mg in the evening [2].
  • Enzyme-Inducing AEDs: Co-administration with drugs like phenytoin or carbamazepine significantly decreases vatalanib exposure. Study protocols often stratize patients and use higher vatalanib doses for those on EIAEDs [3].

The workflow below summarizes the decision-making process for managing vatalanib toxicity.

Start Grade 3+ Toxicity Identified Hold Interrupt Vatalanib Start->Hold Resolved Toxicity Resolved to Grade ≤1? Hold->Resolved Resolved->Hold No Reduce1 Resume at 1000 mg/day Resolved->Reduce1 Yes Recur1 Toxicity Recurs? Reduce1->Recur1 Recur1->Reduce1 No Reduce2 Resume at 750 mg/day Recur1->Reduce2 Yes Recur2 Toxicity Recurs Again? OR Delay ≥3 weeks? Reduce2->Recur2 Recur2->Reduce2 No Stop Permanently Discontinue Recur2->Stop Yes

Key Technical Notes for Researchers

  • Toxicity Grading: All cited studies used the NCI Common Terminology Criteria for Adverse Events (CTCAE) version 3.0 for consistent toxicity grading [3] [1] [2].
  • Dose Formulation: Vatalanib was administered as 250 mg tablets, allowing for flexible dosing during reduction steps [2].
  • No Intracranial Hemorrhage: One trial specifically noted that no patients receiving vatalanib in combination with imatinib and hydroxyurea experienced intracranial hemorrhage, an important safety observation for certain research applications [3].

References

addressing Vatalanib proteinuria in clinical trial patients

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Monitoring of Proteinuria

Proteinuria is a recognized adverse event associated with Vatalanib and other VEGF pathway inhibitors. The following table summarizes its incidence across different clinical trials.

Trial Population Any Grade Proteinuria Grade 3/4 Proteinuria Citation
Diffuse Large B-Cell Lymphoma (DLBCL) 25% (5 out of 20 patients) 0% [1]
Advanced Pancreatic Cancer Information not specified in results Information not specified in results [2]
Combination with Bevacizumab (Various Advanced Cancers) Occurred in patients; specific incidence not provided Grade 3 nephrotic range proteinuria reported [3]

The standard methodology for monitoring proteinuria in these trials was urinalysis by dipstick [2] [1]. Per the trial protocols, patients were to have no proteinuria on baseline dipstick reading. If protein was detected, eligibility was contingent on a confirming 24-hour urine collection showing total urinary protein ≤ 500 mg and a measured creatinine clearance (CrCl) ≥ 50 mL/min [2].

Management and Dose Modification Guidelines

While the specific dose-modification guidelines for proteinuria from the Vatalanib trials are not detailed in the provided results, the general approach to managing drug-related toxicity in the pancreatic cancer trial involved holding the drug and then resuming at a reduced dose.

The following diagram illustrates a general recommended workflow for managing proteinuria in patients on VEGFR tyrosine kinase inhibitors like Vatalanib, synthesized from clinical trial practices and expert reviews [3] [4].

Start Routine Urinalysis (Dipstick) Monitoring G1 Grade 1 (1+) Start->G1 G2 Grade 2 (2+) Start->G2 G3 Grade 3 (3+ or 4+) OR Nephrotic Syndrome Start->G3 Continue Continue Vatalanib at Current Dose G1->Continue Confirm Confirm with 24-hour Urine Collection G2->Confirm G3->Confirm HoldDose Hold Vatalanib Dose Confirm->HoldDose Confirm->HoldDose ResolveCheck Toxicity Resolved to ≤ Grade 1? HoldDose->ResolveCheck Resume Resume Vatalanib at Reduced Dose Level ResolveCheck->Resume Yes Discontinue Discontinue Vatalanib ResolveCheck->Discontinue No

For Grade 1 proteinuria, clinical trials typically continued Vatalanib at the current dose with close monitoring [1]. For Grade 2 or higher proteinuria, the general principle from the trials was to interrupt Vatalanib dosing until the toxicity resolved to Grade ≤1, after which treatment could be resumed at a reduced dose [2] [3]. In cases of severe proteinuria, permanent discontinuation was required [3].

Key Considerations for Clinical Practice

  • Combination Therapy Risk: Be aware that combining Vatalanib with other anti-VEGF agents, such as bevacizumab, can lead to enhanced toxicities, including a higher incidence and severity of proteinuria. One phase I trial noted this resulted in numerous dose modifications and recommended future investigations proceed with caution [3].
  • On-Target Effect: Proteinuria is considered an on-target effect of VEGFR inhibition, reflecting the drug's mechanism of action [4]. Its occurrence can sometimes be correlated with clinical efficacy, though it must be managed appropriately to prevent renal damage.

References

Vatalanib drug interactions CYP3A4 metabolism considerations

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Pharmacokinetics & CYP Interactions

Vatalanib is an oral tyrosine kinase inhibitor with complex pharmacokinetics, primarily metabolized by the cytochrome P450 (CYP) system [1] [2].

Pharmacokinetic Aspect Key Findings
Primary Metabolizing Enzymes Extensive hepatic metabolism, mostly CYP3A4-mediated; also a substrate of CYP2D6 and CYP1A2 [1] [2].
Autoinduction Apparent oral clearance increases 2.3-fold (range: 1.7 to 4.1-fold) from first dose to steady state due to autoinduction of its own metabolism [1].
Elimination Half-life Approximately 4–6 hours [1] [3].

Clinically Significant Drug Interaction Risks

Vatalanib can act as a perpetrator in drug-drug interactions by inhibiting several CYP enzymes. In vitro studies have quantified this inhibitory potential [4].

Inhibited CYP Enzyme Inhibition Type Inhibition Constant (Ki) Clinical DDI Risk Prediction
CYP2C9 Competitive 0.1 µM High risk with substrates (e.g., (S)-/(R)-warfarin); may increase exposure up to 4.37-fold [4].
CYP3A Competitive 0.2 µM Moderate risk with substrates [4].
CYP1A2 Non-competitive 2.0 µM Potential risk with substrates [4].

The following diagram illustrates the core metabolic and inhibitory profile of vatalanib, providing a visual summary of its key interactions.

Vatalanib_Metabolism Vatalanib Vatalanib CYP3A4 CYP3A4 Vatalanib->CYP3A4  Substrate of CYP2D6 CYP2D6 Vatalanib->CYP2D6  Substrate of CYP1A2 CYP1A2 Vatalanib->CYP1A2  Substrate of Inhibits Inhibits Vatalanib->Inhibits Metabolites Metabolites CYP3A4->Metabolites CYP2D6->Metabolites CYP1A2->Metabolites CYP2C9 CYP2C9 Inhibits->CYP2C9  Competitive Inhibitor CYP3A CYP3A Inhibits->CYP3A  Competitive Inhibitor CYP1A2_Inhib CYP1A2_Inhib Inhibits->CYP1A2_Inhib  Non-Competitive Inhibitor Substrates Substrates CYP2C9->Substrates  Increased Exposure CYP3A->Substrates  Increased Exposure CYP1A2_Inhib->Substrates  Increased Exposure

Experimental Protocol: Assessing CYP Inhibition In Vitro

This methodology is based on a study that used a cocktail assay to evaluate the inhibitory effects of kinase inhibitors like vatalanib on CYP enzymes [4].

Objective: To determine the inhibitory potential (Ki values) of vatalanib on major CYP enzymes (CYP2C9, CYP3A, CYP1A2) using human liver microsomes.

Materials and Reagents:

  • Test Compound: Vatalanib
  • Enzyme Source: Pooled human liver microsomes (HLMs)
  • CYP Probe Substrates: Specific substrates for each CYP enzyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A).
  • Co-factor: NADPH regenerating system
  • Analytical Instrumentation: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)

Workflow:

  • Incubation: Incubate a range of vatalanib concentrations with HLMs, NADPH regenerating system, and a cocktail of CYP-specific probe substrates.
  • Reaction Termination: Stop the reactions at predetermined time points.
  • Analysis: Use LC-MS/MS to quantify the formation of metabolite products from each probe substrate, which reflects CYP enzyme activity.
  • Data Analysis: Plot reaction velocity (metabolite formation rate) against vatalanib concentration. Fit the data to an appropriate inhibition model (e.g., competitive, non-competitive) to calculate the inhibition constant (Ki).

The experimental workflow for this protocol is summarized below.

Inhibition_Protocol Step1 Prepare incubation mixtures with HLMs, NADPH, probe substrates, and varying [Vatalanib] Step2 Incubate at 37°C to initiate enzymatic reactions Step1->Step2 Step3 Terminate reactions and prepare for analysis Step2->Step3 Step4 Quantify metabolite formation using LC-MS/MS Step3->Step4 Step5 Calculate enzyme velocity and determine Ki value Step4->Step5

Frequently Asked Questions (FAQs)

Q1: How does vatalanib's autoinduction affect its dosing? The autoinduction of vatalanib's metabolism leads to a significant decrease in systemic exposure over time. This means plasma concentrations after multiple doses will be substantially lower than after the first dose [1]. Dosing regimens, especially in chronic administration, may need to account for this time-dependent clearance.

Q2: Are there any known drug-food interactions with vatalanib? While not directly documented for vatalanib, its status as a CYP3A4 substrate suggests a potential interaction with grapefruit juice, a known strong CYP3A4 inhibitor. It is prudent to advise against consuming grapefruit or its juice during treatment to avoid unexpectedly high drug exposure [1] [5].

Q3: What is the clinical relevance of vatalanib's inhibition of CYP2C9? The inhibition of CYP2C9 is clinically highly relevant due to the narrow therapeutic index of many CYP2C9 substrates. Co-administration of vatalanib with drugs like S-warfarin (a common anticoagulant) is predicted to significantly increase warfarin exposure, raising the risk of serious bleeding events [4]. Close monitoring of INR and warfarin dose adjustment is essential.

References

overcoming Vatalanib resistance in advanced solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Resistance: Mechanisms & Strategies

The following table outlines the primary resistance mechanisms to Vatalanib and the corresponding strategies being investigated to overcome them.

Mechanism of Resistance Proposed Overcoming Strategy Relevant Cancer Models / Context Key Findings / Rationale
Upregulation of Myeloid Cells in TME [1] Combine with CSF1R inhibition (e.g., GW2580) to target immunosuppressive myeloid cells [1]. Glioblastoma (GBM) [1] Vatalanib increased CD68+ myeloid cells; CSF1R blockade reduced tumor growth and decreased pro-angiogenic and immunosuppressive cell signatures [1].
Activation of mTOR Signaling [2] Combine with mTOR inhibition (e.g., Everolimus) for vertical pathway blockade [2]. Renal Cell Carcinoma (RCC), Advanced Solid Tumors [2] The combination showed clinical efficacy. MTD was Vatalanib 1000 mg/day + Everolimus 5 mg/day; 29.2% of evaluable RCC patients achieved a partial response [2].
Upregulation of Efflux Transporters (ABCC2 & ATP7A) [3] Combine with platinum-based chemotherapeutics (e.g., Oxaliplatin) [3]. Oxaliplatin-resistant Colorectal Cancer [3] Vatalanib inhibited ABCC2 activity and downregulated ATP7A expression, increasing cellular platinum accumulation and restoring apoptosis [3].
Narrow Kinase Inhibition Spectrum [4] Consider a switch to a broader-spectrum TKI if resistance emerges [4]. GIST resistant to Imatinib/Sunitinib [4] Vatalanib is active despite its narrow spectrum, but this may be a limiting factor in some resistance contexts [4].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments used to study Vatalanib resistance, which can be implemented in a research setting.

Protocol: Assessing Combination with Chemotherapy (Oxaliplatin)

This protocol is used to evaluate if Vatalanib can re-sensitize resistant cancer cells to platinum-based drugs [3].

  • 1. Cell Culture:
    • Use oxaliplatin-resistant cell lines (e.g., HCT116/Oxa) and their parental sensitive counterparts (e.g., HCT116) [3].
  • 2. Growth Inhibition Assay (Sulforhodamine B - SRB Assay):
    • Treatment: Seed cells in 96-well plates. Treat with a range of oxaliplatin concentrations alone and in combination with fixed concentrations of Vatalanib (e.g., 1 µM and 2 µM) for 72 hours [3].
    • Analysis: Fix cells with trichloroacetic acid, stain with SRB, and dissolve the stain in Tris buffer. Measure the optical density to determine the half-maximal inhibitory concentration (IC50) and calculate the resistance reversal factor [3].
  • 3. Cellular Platinum Accumulation Assay:
    • Treatment: Incubate resistant and parental cells with oxaliplatin (e.g., 100 µM) in the presence or absence of Vatalanib for 4 hours [3].
    • Analysis: Wash cells, harvest, and lyse. Use an inductive coupled plasma-optical emission spectrometer to measure the platinum content in the cell lysates, normalized to total protein [3].
  • 4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
    • Treatment: Treat cells with oxaliplatin alone and in combination with Vatalanib [3].
    • Analysis: Harvest cells, stain with Annexin V-FITC and propidium iodide. Analyze using flow cytometry to quantify the percentage of cells in early and late apoptosis [3].
Protocol: Evaluating Myeloid Cell-Mediated Resistance

This protocol uses a chimeric mouse model to study the role of the tumor microenvironment in resistance [1].

  • 1. Establish Chimeric Mouse Model:
    • Irradiation: Recipient athymic nude mice receive a sub-lethal whole-body irradiation dose (e.g., 6 Gy) [1].
    • Transplantation: After 24 hours, transplant bone marrow cells (e.g., 5x10^6 cells) from transgenic GFP+ donor mice into the irradiated recipients via intravenous or intraperitoneal injection [1].
    • Engraftment Check: Monitor GFP+ cell population in peripheral blood weekly using flow cytometry to confirm successful engraftment (e.g., >70% by day 14) [1].
  • 2. Orthotopic Tumor Implantation:
    • After stable engraftment, implant tumor cells (e.g., U251 glioma cells) into the brain of chimeric mice using stereotactic surgery [1].
  • 3. Drug Treatment:
    • After tumors are established (e.g., 7 days post-implantation), begin oral treatments with:
      • Vehicle control.
      • Vatalanib (e.g., 50 mg/kg/day).
      • CSF1R inhibitor (e.g., GW2580, 160 mg/kg/day).
      • Combination of Vatalanib and CSF1R inhibitor [1].
    • Treatment typically continues for 2 weeks [1].
  • 4. Analysis:
    • Tumor Growth: Monitor tumor volume and growth using in vivo magnetic resonance imaging (MRI) [1].
    • Flow Cytometry: Analyze dissociated tumor tissue to quantify the infiltration of GFP+ BMDCs and specific immune cell populations (e.g., Gr1+CD11b+ myeloid cells, F4/80+ macrophages, CD202b+ and VEGFR2+ angiogenic cells) [1].
    • Cytokine Profiling: Use multiplex ELISA to identify changes in key secreted molecular signatures in the tumor microenvironment (e.g., CXCL7) [1].

FAQs on Vatalanib Resistance

Q1: What are the common biomarkers to monitor when assessing emerging resistance to Vatalanib? Emerging biomarkers include increases in CD68+ or CD11b+Gr1+ myeloid cells within the tumor, which suggest evasive resistance via the tumor microenvironment [1]. Changes in circulating plasma factors like increases in PlGF and sVEGFR1, and decreases in sVEGFR2 and sTie2, have been noted as pharmacodynamic markers of VEGFR inhibition and could be monitored for changes [5]. In colorectal cancer models, upregulation of the efflux transporter ABCC2 and the copper transporter ATP7A is associated with cross-resistance to platinum drugs, which Vatalanib can potentially counteract [3].

Q2: Is Vatalanib effective in tumors that have developed resistance to other TKIs? Yes, there is evidence of clinical activity. A phase II trial in GIST patients resistant to imatinib or both imatinib and sunitinib showed that Vatalanib monotherapy resulted in a 40% clinical benefit rate (partial responses + stable disease) [4]. This suggests that Vatalanib's distinct, narrower kinome inhibition profile can still be effective after progression on broader-spectrum TKIs, though the response may be more pronounced in patients with fewer prior TKI treatments [4].

Q3: Are there next-generation compounds being developed to improve on Vatalanib? Yes, research is focused on designing novel analogs to optimize properties and reduce toxicity. Strategies include:

  • Ring Variation: Replacing the phthalazine core with a quinoxaline nucleus [6].
  • Chain Extension: Introducing polar acetamide moieties to lower blood-brain barrier penetration and reduce CNS side effects like dizziness [6].
  • These new analogs are designed to be more potent VEGFR-2 inhibitors with better physicochemical profiles and are currently in the biological evaluation stage [6].

Conceptual Diagrams of Key Pathways & Processes

The diagrams below illustrate the core mechanisms of resistance and experimental workflows.

This diagram provides a high-level overview of how Vatalanib works and how different resistance mechanisms can lead to treatment failure. It also points to the rational strategies, detailed in the tables above, to combat each mechanism.

This diagram visualizes the specific mechanistic data from the research, showing how Vatalanib can overcome oxaliplatin resistance by targeting two key efflux transporters [3].

References

Vatalanib combination therapy toxicity management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Management & Dosing for Vatalanib Combinations

The table below summarizes common toxicities and management strategies identified from clinical trials of vatalanib in combination with other agents.

Combination Drug Common Adverse Events (All Grades) Grade 3/4 Toxicities Management Strategies & Dose Adjustments
Everolimus (mTOR inhibitor) [1] Hypertriglyceridemia, Hypercholesterolemia, Fatigue, Vomiting, Nausea, Diarrhea Not specified in detail; profile was considered "reasonable" Establish Maximum Tolerated Dose (MTD): Vatalanib 1250 mg QD or 750 mg BID + Everolimus 10 mg QD [1].
Bevacizumab (Anti-VEGF antibody) [2] Hypertension, Proteinuria Grade 3 Proteinuria (Nephrotic range) Use caution; combination leads to additive toxicities. Dose interruptions and modifications required. Further development of this combo is questionable [2].
FOLFOX4 (Chemotherapy) [3] Well-tolerated combination No unexpected toxicities reported No specific management details; combination was deemed safe for further study.
Vatalanib Monotherapy (Second-line Pancreatic Cancer) [4] Hypertension, Fatigue, Abdominal Pain, Elevated Alkaline Phosphatase Hypertension (20%), Fatigue (17%), Abdominal Pain (17%), Elevated Alkaline Phosphatase (15%) Implement a "ramp-up" dosing schedule: 250 mg BID (Week 1) → 500 mg BID (Week 2) → 750 mg BID (Week 3+). Two predefined dose reduction levels: 1000 mg/day and 750 mg/day [4].

Dosing Schedules & Administration Protocols

  • Dosing Schedules: Clinical trials have evaluated both Once-Daily (QD) and Twice-Daily (BID) dosing. A fixed total daily dose of 1250 mg was administered either as a single 1250 mg QD dose or split as 500 mg in the morning and 750 mg in the evening [5].
  • Ramp-Up Dosing: To improve tolerability, a ramp-up schedule over the first 2-3 weeks is recommended, starting at a lower dose (e.g., 250 mg BID) and gradually increasing to the target dose [4].
  • Dose Modifications: For grade 3 or higher drug-related toxicities, the protocol is to interrupt treatment for one week. Once toxicity improves to grade ≤2, treatment can be resumed at the next lower dose level (e.g., from 1500 mg/day to 1000 mg/day). A second dose reduction is allowed if toxicity recurs [4].

Critical Drug-Drug Interaction Risk

  • Mechanism: Vatalanib is a potent competitive inhibitor of cytochrome P450 enzymes CYP2C9 and CYP3A, and a noncompetitive inhibitor of CYP1A2 [6].
  • Clinical Impact: This inhibition poses a significant risk for drug-drug interactions (DDIs). Physiologically-based pharmacokinetic (PBPK) modeling predicts that vatalanib may:
    • Increase exposure to (S)-warfarin by 4.37-fold and (R)-warfarin by 1.80-fold [6].
    • Increase the exposure to DOACs like apixaban and rivaroxaban to a lesser extent (AUC ratio 1.22-1.53) [6].
  • Management Recommendation: Exercise extreme caution when co-administering vatalanib with warfarin or direct oral anticoagulants. Close monitoring of anticoagulant effect and dosage adjustment is critical [6].

Experimental Protocols for Toxicity Assessment

For researchers designing preclinical or clinical studies, here are standardized protocols for assessing key toxicities.

1. Protocol for Hypertension Monitoring [4]

  • Grading System: Use the NCI Common Terminology Criteria for Adverse Events (CTCAE), version 3.0.
  • Baseline Assessment: Perform a physical examination and check vital signs before treatment initiation.
  • Ongoing Monitoring: Conduct weekly checks of blood pressure, toxicity symptoms, and laboratory evaluations during the treatment cycles.

2. Protocol for Proteinuria Assessment [2]

  • Screening Method: Use urine dipstick analysis as an initial screening tool.
  • Confirmatory Test: If proteinuria is detected via dipstick, perform a 24-hour urine collection to quantify total urinary protein. The threshold for concern in one trial was >500 mg per 24 hours [2].

Vatalanib Toxicity Management Workflow

The diagram below outlines a general decision pathway for managing toxicities based on clinical trial protocols.

Start Grade 3+ Toxicity Occurs A Immediately Interrupt Vatalanib Dosing Start->A B Monitor Patient Until Toxicity Improves to Grade ≤2 A->B C Resume Treatment at Next Lower Dose Level B->C D Continue Monitoring C->D E Permanently Discontinue if Toxicity Persists D->E If recurs

References

Vatalanib vs Sunitinib Pazopanib Axitinib VEGF inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of VEGFR Inhibitors

The table below summarizes the core characteristics and clinical status of these four agents.

Inhibitor Primary Mechanism of Action Key Molecular Targets Clinical Status Associated Clinical Toxicities
Vatalanib Tyrosine Kinase Inhibitor (TKI) VEGFR, PDGFR, c-KIT [1] Withdrawn [1] Multiple systemic toxicities [1]
Sunitinib TKI VEGFR, PDGFR, c-KIT, others [2] Approved [1] [2] Cardiotoxicity [1]
Pazopanib TKI VEGFR-1, -2, -3, PDGFR-α/β [1] Approved [1] Cardiotoxicity [1]
Axitinib TKI VEGFR-1, -2, -3, c-KIT, PDGFR [1] Approved [1] [2] Cardiotoxicity [1]

Quantitative Potency and Efficacy Data

Direct, head-to-head quantitative comparisons of these drugs' IC50 values were not fully available in the search results. However, the following table presents key experimental findings that illustrate their relative effectiveness from various research models.

Inhibitor Experimental Model Key Efficacy/Toxicity Findings Notes / Supporting Data
Vatalanib Zebrafish efficacy-toxicity model [1] Lack of therapeutic window; associated with multiple systemic toxicities [1] Aligns with clinical outcome of withdrawal [1].
Sunitinib Zebrafish efficacy-toxicity model [1] Demonstrated a therapeutic window; potent anti-angiogenic efficacy [1] Considered one of the most potent VEGFR inhibitors in this model [1].
Pazopanib Zebrafish efficacy-toxicity model [1] Demonstrated a therapeutic window [1] Approved clinical status is consistent with a positive efficacy-toxicity profile [1].

| Axitinib | • Zebrafish model [1] • CAR-T cell study (B-ALL model) [3] | • Demonstrated a therapeutic window [1] • Reduced T-cell exhaustion, enhanced anti-tumor efficacy [3] | Potency is linked to interaction with the DFG motif of VEGFR-2 [4] [5]. |

Experimental Models for Anti-Angiogenic Assessment

Here are detailed methodologies for key experiments cited in the literature, which you can use to evaluate VEGF inhibition potency.

  • Zebrafish Subintestinal Vessel (SIV) Angiogenesis Assay [1]

    • Purpose: To quantitatively assess the anti-angiogenic potency of compounds in a live vertebrate model.
    • Protocol:
      • Embryo Handling: Collect zebrafish embryos post-spawning and maintain at 28.5°C.
      • Compound Exposure: At 24 hours post-fertilization (hpf), dechorionate embryos and expose them to a range of drug concentrations.
      • Angiogenesis Scoring: At 96 hpf, score the development of the subintestinal vessels (SIVs), a characteristic basket-like structure. Anti-angiogenic activity is measured as the inhibition of SIV formation.
    • Toxicity Integration: This model allows for simultaneous assessment of gross morphological changes and calculation of median lethal concentration (LC50) to establish a therapeutic window [1].
  • In Vitro Anti-Proliferation Assay on Renal Cancer Cell Lines [6]

    • Purpose: To determine the direct effect of inhibitors on cancer cell viability.
    • Protocol:
      • Cell Culture: Plate human renal carcinoma cell lines (e.g., A498, 786-O) in 96-well plates.
      • Drug Treatment: Treat cells with a serial dilution of the inhibitor for a specified duration (e.g., 48-72 hours).
      • Viability Measurement: Use a colorimetric MTT or MTS assay. Add tetrazolium salt to wells; viable mitochondria reduce it to a colored formazan product. Measure absorbance at 490 nm. Cell viability is expressed as a percentage relative to untreated controls, and IC50 values can be calculated [6].

Visualizing the VEGF Signaling Pathway and Drug Action

The following diagram illustrates the primary VEGF signaling pathway and the points of inhibition for these TKIs, providing a clear visual of their shared mechanistic context.

vegf_pathway VEGF VEGF Ligand VEGFR VEGFR-2 (Dimer) VEGF->VEGFR Extracellular Binding TK Tyrosine Kinase Domain (Intracellular) VEGFR->TK Dimerization & Trans-phosphorylation PLCgamma PLCγ TK->PLCgamma Phosphorylation PI3K PI3K TK->PI3K Phosphorylation PKC PKC PLCgamma->PKC AKT AKT PI3K->AKT RAS RAS ERK ERK RAS->ERK PKC->RAS Outcomes Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Outcomes ERK->Outcomes TKI_Inhibitors Vatalanib, Sunitinib, Pazopanib, Axitinib TKI_Inhibitors->TK Inhibits ATP Binding

Key Insights for Researchers

  • Vatalanib's Status: Vatalanib serves as a cautionary example in drug development. Despite targeting key receptors like VEGFR, PDGFR, and c-KIT, its clinical development was halted due to a narrow therapeutic window and significant systemic toxicities, as predicted by zebrafish models [1]. This underscores the importance of integrated efficacy-toxicity profiling early in discovery.

  • Structural Basis for Potency: The potency of small-molecule VEGFR-2 inhibitors like axitinib is linked to specific structural interactions. Key features include a heteroaryl moiety that binds the ATP site, a central aryl ring in the linker region, and a terminal hydrophobic tail occupying an allosteric site. The interaction with the Asp-Phe-Gly (DFG) motif is particularly critical for high potency [4] [5].

  • Beyond Angiogenesis: Recent research highlights that VEGF/VEGFR inhibition has effects beyond starving tumors of blood supply. For instance, axitinib has been shown to reduce exhaustion and enhance the persistence of CAR-T cells in leukemia models, suggesting a role in modulating the tumor immune microenvironment [3].

References

Vatalanib IC50 values VEGFR-2 VEGFR-1 compared to other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib vs. Other VEGFR Inhibitors: IC50 Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vatal50anib and other common VEGFR TKIs. A lower IC50 value indicates greater potency [1] [2] [3].

Inhibitor Name VEGFR-1 / Flt-1 (nM) VEGFR-2 / KDR (nM) Other Key Targets (IC50 in nM) Clinical Status
Vatalanib (PTK787) 77 [2] 37 [2] VEGFR3 (660), PDGFRβ (580), c-Kit (730) [2] Phase 3 (Investigational) [2]
Sunitinib - ~10-50 (classed as type I inhibitor) [1] PDGFR, c-KIT, FLT3 [1] FDA-Approved [1] [3]
Sorafenib - ~50-100 (classed as type II inhibitor) [1] RAF, RET, PDGFR [1] [3] FDA-Approved [1] [3]
Pazopanib - ~10-50 (classed as type I inhibitor) [1] PDGFR, c-KIT [1] FDA-Approved [1] [3]
Axitinib - ~10-50 (classed as type I inhibitor) [1] PDGFR, c-KIT [1] FDA-Approved [1] [3]
Lenvatinib - ~10-50 (classed as type II inhibitor) [1] FGFR1-4, PDGFRα, RET, c-KIT [1] FDA-Approved [1] [3]
Regorafenib - ~10-50 (classed as type II inhibitor) [1] BRAF, BRAF V600E, RET, PDGFR, FGFR1 [1] FDA-Approved [1] [3]

> Note on Data: The table lists precise IC50 values for Vatalanib from biochemical assays [2]. For other inhibitors, specific numeric values for VEGFR-1 were not fully available in the search results, and their potency is represented as ranges based on their classification as highly potent type I or type II inhibitors [1].

Experimental Protocols for Cited Data

The quantitative data for Vatalanib is typically generated through standardized kinase and cellular assays.

  • Kinase Assay (Biochemical IC50): The inhibitory activity against VEGFRs is measured in a cell-free system using the recombinant kinase domain of the receptor. The assay uses γ-[33P]ATP as a phosphate donor and a poly-(Glu:Tyr) peptide as an acceptor. The enzyme is incubated with the test compound, and the reaction is stopped with EDTA. The phosphorylated products are captured on a membrane, and radioactivity is measured via scintillation counting. The IC50 is calculated from the concentration-dependent inhibition of this radioactivity [2].
  • Cellular Assay (Functional IC50): The ability of Vatalanib to inhibit VEGF-driven proliferation is tested in Human Umbilical Vein Endothelial Cells (HUVECs). The cells are stimulated with VEGF in the presence or absence of the compound. Cell proliferation is often measured by BrdUrd (bromodeoxyuridine) incorporation, which is quantified using a colorimetric or spectrophotometric method after adding a peroxidase-labeled anti-BrdUrd antibody. This determines the compound's potency in a functional cellular environment [2].

VEGFR Inhibitor Binding and Signaling Pathways

Understanding how these inhibitors work requires knowledge of their binding mode and the signaling pathways they block.

G VEGF VEGF VEGFR VEGFR (Dimer) VEGF->VEGFR Binds TK_Domain Tyrosine Kinase Domain (Intracellular) VEGFR->TK_Domain Activates ATP ATP ATP->TK_Domain Binds Signaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) TK_Domain->Signaling Phosphorylation Response Cellular Response (Proliferation, Migration, Survival) Signaling->Response Type_I Type I Inhibitor (e.g., Sunitinib, Pazopanib) Type_I->ATP Competes with ATP in the 'DFG-in' conformation Type_II Type II Inhibitor (e.g., Sorafenib, Lenvatinib) Type_II->TK_Domain Binds adjacent hydrophobic pocket in the 'DFG-out' conformation

Research Context and Clinical Status of Vatalanib

  • Mechanism and Selectivity: Vatalanib is an oral, small-molecule inhibitor that potently targets all three VEGF receptors (VEGFR-1, -2, and -3). It also inhibits the PDGFR-β and c-Kit kinases, which broadens its anti-angiogenic and potential anti-tumor effects [4] [2] [5].
  • Clinical Development: Vatalanib has been evaluated in numerous Phase 1, 2, and 3 clinical trials for various solid tumors, including glioblastoma, colorectal cancer, renal cell carcinoma, and myelodysplastic syndromes [6] [4] [7]. While it demonstrated safety and proof-of-concept, its development for most oncology indications has not advanced to regulatory approval, often due to limited efficacy in late-stage trials [7]. Research continues, particularly in exploring its use in combination therapies [6] [7].

References

Vatalanib clinical trial outcomes versus FOLFIRINOX in pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Profiles and Trial Outcomes at a Glance

Feature Vatalanib FOLFIRINOX
Class / Mechanism Oral poly-tyrosine kinase inhibitor targeting VEGFR and PDGFR [1] [2] Combination chemotherapy (Oxaliplatin, Irinotecan, Leucovorin, 5-Fluorouracil) [3]
Trial Context Second-line therapy after gemcitabine-based treatment failure [1] [2] First-line metastatic therapy [3]; Adjuvant therapy after resection [4]
6-Month Survival 29% (95% CI, 18-41%) [1] [2] Not a primary endpoint for this regimen

| Median Overall Survival | Not reached in phase II trial [1] [2] | Metastatic: 11.1 months vs. Gem (6.8 mos) [3] Adjuvant: 53.5 months vs. Gem (35.5 mos) [4] | | Median Progression-Free Survival | 2 months [1] [2] | Metastatic: 6.4 months vs. Gem (3.3 mos) [3] Adjuvant (DFS): 21.4 months vs. Gem (12.8 mos) [4] | | Objective Response Rate | 3.1% (2 Partial Responses) [1] [2] | 31.6% vs. Gem (9.4%) [3] | | Disease Control Rate | 31% (Response + Stable Disease) [1] [2] | Not specifically reported | | Common Grade 3/4 Adverse Events | Hypertension (20%), Fatigue (17%), Abdominal Pain (17%) [1] [2] | Neutropenia, Febrile neutropenia, Fatigue, Vomiting, Diarrhea [3] [5] |

Detailed Experimental Protocols

The differing outcomes above stem from the distinct mechanisms and clinical contexts of each treatment, which are detailed in their trial methodologies.

Vatalanib Phase II Trial (PCRT O4-001) Protocol
  • Objective: To evaluate the efficacy and tolerability of Vatalanib in patients with metastatic or advanced pancreatic cancer who failed first-line gemcitabine-based therapy. The primary endpoint was the 6-month survival rate [1] [2].
  • Patient Population: 67 enrolled patients with a median age of 64. 66% had only one prior regimen [1] [2].
  • Dosing Regimen: A unique "ramp-up" schedule was used to optimize dosing [1] [2]:
    • Week 1: 250 mg twice daily
    • Week 2: 500 mg twice daily
    • Week 3 and beyond: 750 mg twice daily
  • Assessment: Tumor response was evaluated using RECIST criteria. The study also explored soluble biomarkers and DCE-MRI as potential predictive markers, though these did not correlate with response [1] [2].
FOLFIRINOX Trial Protocols

FOLFIRINOX has been established through multiple pivotal trials in different settings:

  • ACCORD 11/PRODIGE 4 (Metastatic Setting): This phase III trial compared FOLFIRINOX to gemcitabine alone in the first-line setting for metastatic disease [3].
  • PRODIGE 24/CCTG PA6 (Adjuvant Setting): This phase III trial established the modified FOLFIRINOX (mFOLFIRINOX) regimen as a superior adjuvant therapy after surgical resection compared to gemcitabine [4].
  • Standard Dosing:
    • Oxaliplatin: 85 mg/m²
    • Irinotecan: 180 mg/m²
    • Leucovorin: 400 mg/m²
    • 5-Fluorouracil: 400 mg/m² bolus, then 2400 mg/m² continuous 46-hour infusion [3] [5]
  • Modified Dosing: Due to toxicity, real-world practice often uses attenuated "modified FOLFIRINOX" regimens with dose reductions, which show comparable efficacy to the standard regimen but with an improved toxicity profile [5].

Mechanisms of Action and Signaling Pathways

The fundamental difference between these treatments lies in their mechanisms: FOLFIRINOX is a cytotoxic chemotherapy combination, while Vatalanib is a targeted anti-angiogenic agent.

G cluster_folfirinox FOLFIRINOX: Cytotoxic Chemotherapy cluster_vatalanib Vatalanib: Targeted Anti-Angiogenic Therapy FOLFIRINOX FOLFIRINOX Oxaliplatin Oxaliplatin: DNA cross-linking FOLFIRINOX->Oxaliplatin Irinotecan Irinotecan: Topoisomerase I inhibitor FOLFIRINOX->Irinotecan Fluorouracil 5-Fluorouracil: Thymidylate synthase inhibitor FOLFIRINOX->Fluorouracil DNA Damage &\nImpaired Synthesis DNA Damage & Impaired Synthesis Oxaliplatin->DNA Damage &\nImpaired Synthesis Irinotecan->DNA Damage &\nImpaired Synthesis Fluorouracil->DNA Damage &\nImpaired Synthesis Tumor Cell Death Tumor Cell Death DNA Damage &\nImpaired Synthesis->Tumor Cell Death Vatalanib Vatalanib VEGFR VEGFR Inhibition Vatalanib->VEGFR PDGFR PDGFR Inhibition Vatalanib->PDGFR Blocked Angiogenic\nSignaling Blocked Angiogenic Signaling VEGFR->Blocked Angiogenic\nSignaling PDGFR->Blocked Angiogenic\nSignaling Reduced Tumor\nBlood Supply Reduced Tumor Blood Supply Blocked Angiogenic\nSignaling->Reduced Tumor\nBlood Supply

Interpretation and Research Implications

The data reveals that Vatalanib and FOLFIRINOX are not direct competitors but represent different strategic approaches:

  • Vatalanib showed modest activity in a second-line, treatment-resistant population, where options are limited and prognosis is poor. Its targeted mechanism and oral administration offer a different therapeutic profile [1] [2] [6].
  • FOLFIRINOX is a highly effective but toxic first-line and adjuvant regimen that sets a high bar for survival outcomes in eligible, fit patients [3] [4].

For researchers, this comparison highlights several key points:

  • Clinical Context is Critical: Efficacy cannot be evaluated in a vacuum. The line of therapy and patient population are fundamental to interpreting results.
  • Mechanistic Synergy: The distinct mechanisms suggest a lack of cross-resistance. Investigating Vatalanib in combination with chemotherapy or as maintenance after initial response to FOLFIRINOX could be a valuable research direction.
  • Toxicity Trade-offs: The safety profiles are vastly different. Vatalanib's primary toxicities (hypertension, fatigue) are manageable and differ from the profound myelosuppression and gastrointestinal toxicity of FOLFIRINOX.

References

Vatalanib structural analogs 1 2 3 benzotriazines comparative activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of 1,2,3-Benzotriazine Vatalanib Analogs

The table below summarizes the design and antiproliferative activity of key 1,2,3-benzotriazine compounds from one research effort. The activity is measured by the GI50, which is the concentration required to inhibit 50% of cell growth [1].

Table: Design and Antiproliferative Activity of Novel 1,2,3-Benzotriazines [1]

Compound R1 (C7 Position) R2 (C6 Position) R3 (C4 Anilino Group) GI50 (μM) in MVECs
8a H H 4-Cl >80
8b CH3CH2O CH3O 4-Cl 26.54 ± 1.43
8j Cl(CH2)3O CH3O 4-Cl 18.59 ± 1.31
8i Cl(CH2)3O CH3O 3,4-di-Cl 11.02 ± 0.49
8m Cl(CH2)3O CH3O 3-Cl, 4-F 7.98 ± 0.35
8r Cl(CH2)3O CH3O H >80
Vatalanib (PTK787) 38.15 ± 2.07

Key Structure-Activity Relationship (SAR) Findings [1]:

  • Critical Substituents: The presence of both a methoxy group at the C6 position (R2) and an alkoxy group at the C7 position (R1) is crucial for activity. Compound 8a, which lacks these groups, was inactive (GI50 >80 μM).
  • Optimal Chain Length: A 3-chloropropoxy group at R1 (as in compounds 8h-r) confers higher potency than shorter (ethoxy, 8b) or longer (pentyloxy, 8e) chains.
  • Anilino Group Substitution: A disubstituted anilino group at R3, particularly with halogens at the 3- and 4-positions, yields the most potent compounds. The most effective combination was a 3-chloro, 4-fluoro substitution (8m).
  • Potency vs. Vatalanib: Several designed compounds, particularly 8i and 8m, demonstrated significantly greater potency (lower GI50) than Vatalanib in inhibiting Microvascular Endothelial Cell (MVEC) growth [1].

The most promising compound, 8m, was further evaluated in various cancer cell lines. The study found it to be 4- to 10-fold more potent than Vatalanib in inhibiting the growth of T47D breast cancer cells, DU145 and PC-3 prostate cancer cells, LL/2 murine Lewis lung cancer cells, and B16F0 melanoma cells [1].

Detailed Experimental Protocol

The biological data in the table above was generated using the following standardized methodology, which you can use to contextualize the results [1].

  • 1. Cell Culture: Microvascular Endothelial Cells (MVECs) are cultured under standard conditions.
  • 2. Compound Treatment: Cells are treated with various concentrations of the test compounds.
  • 3. Incubation: The cells are incubated with the compounds for a period of 4 days.
  • 4. MTT Assay: Cell viability and proliferation are measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the activity of mitochondrial enzymes in living cells; the resulting color intensity is proportional to the number of viable cells.
  • 5. Data Analysis: The GI50 value is calculated from the dose-response curve as the concentration that causes a 50% reduction in cell growth compared to untreated control cells.

This experimental workflow is summarized in the following diagram:

workflow Start Start Experiment Culture Cell Culture (MVECs) Start->Culture Treat Compound Treatment (Varying Concentrations) Culture->Treat Incubate 4-Day Incubation Treat->Incubate Assay MTT Assay Incubate->Assay Analyze Data Analysis (GI50 Calculation) Assay->Analyze End End Analyze->End

The Role of VEGFR2 Inhibition

The design of these 1,2,3-benzotriazine analogs is based on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis [2] [3]. Inhibiting this receptor disrupts the blood supply to tumors, thereby inhibiting their growth.

The diagram below illustrates the simplified VEGFR2 signaling pathway that these inhibitors target, and how their binding disrupts downstream signaling crucial for tumor growth [2] [4] [3].

pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimerize Receptor Dimerization & Activation VEGFR2->Dimerize Downstream Downstream Signaling (MAPK, PI3K/Akt Pathways) Dimerize->Downstream Effect Cellular Effects: Proliferation, Survival, Migration Downstream->Effect Inhibitor VEGFR2 Inhibitor (e.g., Vatalanib, Analogs) Block Inhibition of Kinase Activity Inhibitor->Block Binds to Kinase Domain Block->VEGFR2 Blocks

Future Research Directions

While the data for 1,2,3-benzotriazines is promising, other molecular frameworks are also being explored as VEGFR2 inhibitors. Recent research indicates strong interest in:

  • Thiosemicarbazone-containing Quinazolines: A 2025 study identified a compound (TSC10) with potent VEGFR2 inhibitory activity (IC50 = 119 nM) and proven anti-angiogenic effects in more complex models [2].
  • Novel Quinoxaline Derivatives: These compounds are being designed as VEGFR2 inhibitors that also modulate the PI3K/AKT/mTOR pathway, a key downstream signaling route [4].

References

Vatalanib antitumor activity comparison across multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Documented Antitumor Activity of Vatalanib

The table below summarizes the key findings on Vatalanib's activity from the search results:

Cancer Type / Model Experimental Model Type Key Findings on Vatalanib Activity Citation
Gastric Cancer In vivo xenograft model (nude mice) Reduced tumor size; most effective in combination with Everolimus (approx. 50% greater reduction vs. monotherapy). [1]
Multiple Myeloma In vitro (cell culture) Inhibited proliferation and migration of Multiple Myeloma cells. [2]
Various Carcinomas In vivo (subcutaneous, nude mice); in vitro (HUVEC tube formation) Inhibited growth of several human carcinomas; blocked endothelial cell tube formation (angiogenesis). [2]

For context, the table below shows the activity of other VEGFR-2 inhibitors from a recent study, which exemplifies the type of multi-cell line data that is available for similar compounds. Please note that this data is for different compounds, not for Vatalanib.

Compound Cell Line (IC50 in μM) VEGFR-2 Inhibition (IC50 in nM) Citation
8a MCF-7: 0.6955, HepG-2: 0.1871, K-562: 0.1884 62.505 - 74.864 nM [3]
9b MCF-7: 0.2090, HepG-2: 0.1944, K-562: 0.1902 19.320 - 66.436 nM [3]
Sorafenib (Control) MCF-7: 0.1283, HepG-2: 0.0844, K-562: 0.0606 87.993 - 95.735 nM [3]

Experimental Methodology

For the gastric cancer xenograft study that provided the key in vivo data for Vatalanib [1], the experimental workflow was as follows:

G Start Study In Vivo Model A Establish Gastric Cancer Xenografts in Nude Mice Start->A B Randomize into Treatment Groups A->B C Administer Treatments: - Vatalanib - Everolimus - Combination - Control B->C D Monitor Tumor Growth Over Time C->D E Terminal Analysis D->E F Tumor Size Measurement & Weight E->F G Immunohistochemistry (Vascular Density, Proliferation) E->G H Plasma VEGF Analysis (Specific ELISA) E->H

The core measurement was the change in tumor size under different treatment regimens. The significant finding was that the combination of Vatalanib and Everolimus was superior to either agent alone [1]. Pharmacodynamic analysis showed that Everolimus decreased human cancer cell-derived VEGF (hVEGF), and the combination showed a trend toward reducing murine host-derived VEGF (mVEGF), suggesting a combined effect on the tumor microenvironment [1].

Insights for Researchers

Based on the gathered information, here are some key points for your drug development work:

  • Primary Mechanism: Vatalanib (PTK787/ZK222584) is an oral, small-molecule inhibitor that selectively targets VEGF Receptors 1-3 (VEGFR-1, VEGFR-2, VEGFR-3). Its antitumor activity is primarily attributed to the inhibition of tumor-induced angiogenesis [2].
  • Research Context: The most promising data for Vatalanib shows enhanced efficacy in combination therapy, particularly with an mTOR inhibitor like Everolimus. This suggests that dual inhibition of VEGF signaling (production and receptor) is a viable strategy to augment antitumor activity [1].
  • Data Availability: A direct, systematic comparison of Vatalanib's cytotoxicity (e.g., IC50 values) across a broad panel of cancer cell lines was not available in the current search results. The existing evidence is more focused on its anti-angiogenic and in vivo efficacy.

References

Vatalanib safety profile versus other VEGF receptor inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Safety Profile vs. Other VEGFR Inhibitors

The table below summarizes key Grade 3/4 adverse events associated with vatalanib and other selected VEGFR inhibitors from clinical trials.

Table 1: Comparison of Common Grade 3/4 Adverse Events Associated with VEGFR Inhibitors

Adverse Event Vatalanib (Pancreatic Cancer, Phase II) [1] Vatalanib (Colorectal Cancer, Phase III) [2] Cediranib (Colorectal Cancer, Phase II) [3] VEGFR TKIs vs. Bevacizumab (mCRC Meta-Analysis) [4]

| Hypertension | 20% | 23% | 20 mg: Not Specified (NS) 30 mg: NS | Significantly Higher with TKIs | | Fatigue | 17% | 14.7% (G2+) | NS | Significantly Higher with TKIs | | Diarrhea | NS | NS | NS | Significantly Higher with TKIs | | Neutropenia | NS | 37% (G3/4) | NS | Significantly Higher with TKIs | | Thrombocytopenia| NS | NS | NS | Significantly Higher with TKIs | | Abdominal Pain | 17% | - | - | - | | Elevated ALP | 15% | - | - | - | | Vomiting | 6% | - | - | - | | Nausea | 4% | - | - | - | | Pulmonary Embolism| - | 5.7% | - | - |

Key Safety Notes:

  • Vatalanib-specific profile: Hypertension is a prominent and dose-limiting toxicity for vatalanib [2] [5]. Other common Grade 3/4 events include fatigue, abdominal pain, and elevated liver enzymes [1].
  • Class-wide TKI effects: A meta-analysis shows that VEGFR TKIs as a class (including cediranib and axitinib) have a less favorable adverse event profile compared to the monoclonal antibody bevacizumab, with significantly higher rates of hypertension, diarrhea, fatigue, neutropenia, and thrombocytopenia [4].
  • Comparative tolerability: Studies directly comparing cediranib and bevacizumab found Grade ≥3 adverse events were more common with cediranib 30 mg (91.8%) than bevacizumab (84.8%) [3].

Vatalanib's Mechanism and Safety Assessment

Signaling Pathway and Mechanism of Action

Vatalanib is an oral tyrosine kinase inhibitor that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3 [2] [5]. By binding to the intracellular ATP-binding site of these receptors, it inhibits VEGF-mediated angiogenesis, a critical process for tumor growth and metastasis. At higher concentrations, it also inhibits other kinases like PDGFR-β, c-KIT, and c-Fms [2] [5].

The following diagram illustrates the VEGF/VEGFR signaling pathway and how vatalanib exerts its inhibitory effect.

G VEGF VEGF Ligand VEGFR VEGFR (Dimer) VEGF->VEGFR Binds TK_Domain Receptor Tyrosine Kinase Domain VEGFR->TK_Domain Activates Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) TK_Domain->Downstream Phosphorylates Biological_Effects Biological Effects: Angiogenesis, Vascular Permeability, Endothelial Cell Survival & Proliferation Downstream->Biological_Effects Triggers Vatalanib Vatalanib Vatalanib->TK_Domain Inhibits

Key Experimental Protocols for Safety Assessment

The safety data for vatalanib was characterized through standardized clinical trial methodologies:

  • Clinical Trial Design: Safety profiles were primarily established in Phase I, II, and III clinical trials across various cancers (e.g., colorectal, pancreatic, glioblastoma) [6] [1] [2]. These studies typically involved patients with advanced, treatment-resistant disease.
  • Dosing Regimen: Trials often used a "ramp-up" dosing schedule to manage toxicity. For example, one protocol started at 250 mg twice daily, increased to 500 mg twice daily in week 2, and reached a full dose of 750 mg twice daily from week 3 onward [1].
  • Safety Monitoring:
    • Adverse Event (AE) Collection: AEs were systematically recorded throughout the study and for a follow-up period.
    • Grading: AEs were graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0 [6] [1]. Grade 3 (severe) and Grade 4 (life-threatening) events are the primary focus of safety analyses.
    • Routine Assessments: Patients underwent regular physical examinations, vital sign checks (especially for hypertension), and laboratory tests (hematology and clinical chemistry) to monitor for toxicities [3] [1].
  • Dose-Limiting Toxicity (DLT) and Maximum Tolerated Dose (MTD): In Phase I studies, DLTs are defined (e.g., specific Grade 3/4 non-hematologic toxicities, Grade 4 neutropenia) to establish the MTD, which guides dosing in later-phase trials [6].

Interpretation and Context for Professionals

For researchers and clinicians, the safety profile of vatalanib must be considered in a broader context:

  • Mechanistic Basis for Toxicity: The on-target inhibition of VEGFR signaling is directly linked to mechanism-based toxicities like hypertension. This is a class effect for all VEGFR signaling inhibitors, as VEGF is critical for maintaining vascular tone and health [7] [8].
  • Challenges in Clinical Development: Despite its potent mechanism, vatalanib's efficacy in large Phase III trials for colorectal cancer (CONFIRM-1 and CONFIRM-2) was limited [2]. Its short half-life (4-6 hours) has been suggested as a potential reason, as once-daily dosing might not sustain sufficient target coverage [2]. This highlights that pharmacokinetic properties are as crucial as pharmacodynamic activity in drug development.
  • Resistance to Anti-Angiogenic Therapy: Preclinical and clinical evidence suggests that tumors can develop resistance to VEGFR TKIs like vatalanib through various mechanisms, including the upregulation of alternative pro-angiogenic factors (e.g., FGF-2) and the recruitment of pro-angiogenic myeloid cells [5]. This underscores the complexity of targeting tumor vasculature.

References

Vatalanib progression-free survival versus standard care historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: Vatalanib vs. Historical Controls

The table below summarizes the key efficacy data from a Phase II trial of vatalanib as a second-line therapy for advanced pancreatic cancer, alongside results from trials in other cancers for context [1] [2].

Cancer Type Trial Phase & Design Key Efficacy Metrics (Vatalanib) Historical Context / Comparator

| Advanced Pancreatic Cancer [1] [2] | Phase II, single-arm (N=67) 2nd-line after gemcitabine failure | - 6-month Survival: 29% (95% CI, 18-41%)

  • Median PFS: 2 months
  • Objective Response: 2 PRs
  • Disease Control: 28% (PR + SD) | Favorable 6-month survival compared to historic controls | | Metastatic Melanoma [3] | Phase II, single-arm (N=34) Vatalanib monotherapy | - Disease Control Rate: 35%
  • Median PFS: 2.9 months (95% CI, 2.4-4.0)
  • Median OS: 8.7 months | Not compared to a direct control arm; study concluded benefit was not sufficient versus known therapies | | Colorectal Cancer [4] | Phase III (CONFIRM-1 & CONFIRM-2) Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 | - PFS & OS: Not statistically improved over control
  • Response Rate: Not statistically improved | Did not meet primary endpoints; no significant benefit over standard chemotherapy (FOLFOX4) |

Experimental Protocols & Key Findings

Phase II Trial in Advanced Pancreatic Cancer (PCRT O4-001) [1]
  • Objective: To evaluate the efficacy and tolerability of vatalanib in patients with metastatic or advanced pancreatic cancer who failed first-line gemcitabine-based therapy. The primary endpoint was the 6-month survival rate [1] [2].
  • Patient Population: 67 enrolled patients with a median age of 64 years; 66% had received only one prior regimen [1].
  • Dosing Protocol: Vatalanib was administered orally twice daily using a "ramp-up schedule" to improve tolerability [1]:
    • Week 1: 250 mg twice daily
    • Week 2: 500 mg twice daily
    • Week 3 and thereafter: 750 mg twice daily (full dose of 1500 mg/day)
  • Key Findings & Conclusion: The study concluded that vatalanib was well-tolerated and resulted in a favorable 6-month survival rate compared to historic controls. However, changes in soluble biomarkers like VEGF and VEGFR did not correlate with treatment response [1].
Phase I Trial in Newly Diagnosed Glioblastoma (GBM) [5]
  • Objective: To determine the maximum tolerated dose (MTD) of vatalanib in combination with radiation and temozolomide in patients with newly diagnosed GBM who were taking enzyme-inducing anti-epileptic drugs [5].
  • Dosing & Biomarkers: The MTD was not reached, and vatalanib was well-tolerated. The study incorporated detailed biomarker analyses, finding that vatalanib significantly increased plasma levels of PlGF and sVEGFR1, while decreasing sVEGFR2 and sTie2. These changes suggest that blood biomarkers can be useful as pharmacodynamic markers of response to anti-angiogenic therapies [5].

Vatalanib's Mechanism of Action

Vatalanib (PTK787/ZK222584) is an orally active small-molecule tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis, the process by which tumors develop new blood vessels [4].

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the consequent experimental biomarkers monitored in clinical trials.

G cluster_pathways Vatalanib Inhibition Targets Vatalanib Vatalanib VEGFR VEGF Receptors (VEGFR-1, -2, -3) Vatalanib->VEGFR PDGFR PDGF Receptor (PDGFR-β) Vatalanib->PDGFR cKit Stem Cell Factor Receptor (c-Kit) Vatalanib->cKit cFms CSF-1 Receptor (c-Fms) Vatalanib->cFms Biomarker_Up Biomarkers Increased • PlGF • sVEGFR1 Vatalanib->Biomarker_Up Biomarker_Down Biomarkers Decreased • sVEGFR2 • sTie2 Vatalanib->Biomarker_Down LDH Serum LDH (Potential Predictive Marker) Vatalanib->LDH Angiogenesis Inhibition of Tumor Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis cKit->Angiogenesis cFms->Angiogenesis subcluster_effects subcluster_effects Vascular_Norm Vascular Normalization (Proposed Effect) Angiogenesis->Vascular_Norm  Hypothesis subcluster_biomarkers subcluster_biomarkers

Interpretation and Research Implications

  • Pancreatic Cancer Context: The 29% 6-month survival and 2-month median PFS in a second-line setting were considered favorable against historical benchmarks at the time of the study, suggesting a signal of activity worthy of further investigation [1].
  • Contrast with Other Cancers: The negative results from the large Phase III CONFIRM trials in colorectal cancer indicate that vatalanib's efficacy is not universal across tumor types. The short half-life of vatalanib (4-6 hours) has been proposed as a potential reason for its lack of efficacy in some settings, as once- or twice-daily dosing may be insufficient for continuous target inhibition [4].
  • Biomarker Strategy: The research highlights the ongoing challenge of identifying predictive biomarkers. While serum LDH showed promise in a post-hoc analysis [4], and soluble factors like PlGF and sVEGFR2 changed with treatment [5], none have been validated for routine clinical use to select patients likely to benefit from vatalanib.

References

Vatalanib potency comparison novel compound 8m benzotriazine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Potency Comparison: Vatalanib vs. Compound 8m

Compound GI₅₀ in MVECs (μM) Cell Line Assayed (Compared to PTK787) Potency Fold-Increase vs. PTK787
Vatalanib (PTK787) 38.15 ± 2.07 [1] Microvascular Endothelial Cells (MVECs) [1] (Baseline)
Novel Benzotriazine 8m 7.98 ± 0.35 [1] Microvascular Endothelial Cells (MVECs) [1] Not specified for MVECs
Vatalanib (PTK787) Data not shown in source [1] T47D, DU145, PC-3, LL/2, B16F0 [1] (Baseline)
Novel Benzotriazine 8m Data not shown in source [1] T47D (breast), DU145 & PC-3 (prostate), LL/2 (lung), B16F0 (melanoma) [1] 4 to 10-fold more potent [1]

The superior activity of compound 8m is attributed to specific structural modifications. The researchers designed it by replacing the phthalazine core in Vatalanib with a 1,2,3-benzotriazine scaffold and introducing key substituents [1].

  • Critical Substituents: The structure features a methoxy group at the C6 position and a 3-chloropropoxy group at the C7 position of the benzotriazine ring [1].
  • Optimal Anilino Group: The anilino group at the C4 position is substituted with 3-chloro and 4-fluoro groups, which was found to yield the highest activity among the tested compounds [1].

Experimental Methodology

The search results provide the following details on the key experiments conducted:

  • Cell Viability Assay: The primary method used to determine antiproliferative effects was the MTT assay [1]. This colorimetric assay measures the activity of enzymes in living cells, which correlates with the number of viable cells.
  • Protocol Summary: Cells were treated with various concentrations of the tested compounds for a period of 4 days. After this incubation, cell growth inhibition was determined using the MTT reagent. The GI₅₀ value (the concentration that inhibits 50% of cell growth) was calculated based on the results. Data presented are the means ± SD of three independent experiments [1].
  • Testing Panel: The initial screening for all compounds (8a-r) was performed on microvascular endothelial cells (MVECs). Due to its pronounced effectiveness in this screen, compound 8m was selected for further evaluation in a panel of five human and murine tumor cell lines [1].

Design Rationale & Signaling Pathway

The design of these novel benzotriazine compounds was based on the structures of known kinase inhibitors, Vatalanib and Vandetanib. The core hypothesis was that replacing the benzodizine ring in these drugs with a 1,2,3-benzotriazine could lead to increased antitumor activity [1]. These inhibitors primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a key driver of tumor angiogenesis.

The following diagram illustrates the signaling pathway targeted by these compounds and the logical workflow of the research study.

G cluster_pathway VEGFR-2 Signaling Pathway & Inhibition cluster_workflow Experimental Workflow VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Activation of Downstream Pathways (RAF/MEK/ERK, PI3K/AKT) Dimerization->Downstream BiologicalEffect Biological Effects: Endothelial Cell Proliferation, Migration, Survival & Angiogenesis Downstream->BiologicalEffect Inhibitor Vatalanib / Compound 8m InhibitionPoint ATP-Competitive Inhibition (Binds to kinase domain) Inhibitor->InhibitionPoint Binds InhibitionPoint->VEGFR2 Blocks Design 1. Compound Design (Benzotriazine core) Synthesize 2. Synthesis (18 novel compounds 8a-r) Design->Synthesize Screen 3. Initial Screening (GI₅₀ in MVECs via MTT assay) Synthesize->Screen IdentifyLead 4. Identify Lead Compound (8m - lowest GI₅₀) Screen->IdentifyLead Evaluate 5. Broad Evaluation (Potency in 5 cancer cell lines) IdentifyLead->Evaluate Compare 6. Compare vs. Vatalanib (4-10 fold increase in potency) Evaluate->Compare

Interpretation of Findings

  • Significance of GI₅₀: The lower the GI₅₀ value, the more potent the compound. Compound 8m's GI₅₀ of 7.98 µM in MVECs is substantially lower than Vatalanib's 38.15 µM, indicating superior intrinsic activity in these primary cells [1].
  • Broader Applicability: The consistent 4 to 10-fold increase in potency across diverse cancer cell types (breast, prostate, lung, melanoma) suggests that compound 8m's mechanism is not limited to a single cancer lineage and could have broad-spectrum antitumor potential [1].
  • Research Context: This study represents the early-stage, preclinical discovery phase. The results demonstrate a clear proof of concept that structural optimization of the Vatalanib scaffold can significantly enhance anticancer potency.

References

×

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

464.1251329 Da

Monoisotopic Mass

464.1251329 Da

Heavy Atom Count

33

UNII

V5FUB77031

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vatalanib Succinate is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

212142-18-2

Wikipedia

Vatalanib succinate

Dates

Last modified: 09-13-2023

Explore Compound Types